Palbociclib orotate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C29H33N9O6 |
|---|---|
Molecular Weight |
603.6 g/mol |
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C24H29N7O2.C5H4N2O4/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;8-3-1-2(4(9)10)6-5(11)7-3/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H,(H,9,10)(H2,6,7,8,11) |
InChI Key |
HOLXHPZTHUPIFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C1=C(NC(=O)NC1=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Palbociclib and its Orotate Salt
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the discovery, mechanism of action, and chemical synthesis of palbociclib, a first-in-class selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). While commercially marketed as a free base (Ibrance®), this guide also addresses the synthesis of its orotate salt form, a subject of interest for research and development.
Discovery and Mechanism of Action
Palbociclib (formerly PD-0332991) was developed by Pfizer as a highly selective, reversible inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1] In many estrogen receptor-positive (ER+) breast cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[1] Palbociclib's discovery provided a targeted therapeutic strategy to arrest this process.
The primary mechanism of action involves preventing the progression of the cell cycle from the growth phase (G1) into the DNA replication phase (S).[2] In the G1 phase, mitogenic signals lead to the formation of Cyclin D-CDK4/6 complexes. These complexes then phosphorylate the Retinoblastoma (Rb) tumor suppressor protein.[3][4] Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry.[5][6] Palbociclib binds to the ATP pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and effectively holding the cell in a state of arrest at the G1 checkpoint.[3][5] This blockade of tumor cell proliferation has shown significant efficacy in treating HR-positive, HER2-negative advanced or metastatic breast cancer.[7][8]
In Vitro Inhibitory Activity
Palbociclib demonstrates high potency and selectivity for CDK4 and CDK6 over a wide range of other kinases.
| Target Enzyme | IC50 (nM) | Reference |
| CDK4/Cyclin D1 | 11 | [3][9] |
| CDK6/Cyclin D2 | 15-16 | [3][9] |
Chemical Synthesis
The synthesis of palbociclib has evolved from initial discovery routes to more efficient, scalable processes suitable for commercial manufacturing. Several synthetic strategies have been reported in patent literature and scientific publications.[10][11] A common theme involves the construction of the core pyrido[2,3-d]pyrimidin-7-one ring system, followed by coupling with the 2-amino-5-(piperazin-1-yl)pyridine side chain.
Synthesis of Palbociclib Free Base
A representative synthesis involves a Heck coupling reaction to form a key intermediate, which is then cyclized and coupled to the side chain. The final step is typically a deprotection of the piperazine moiety.
The following is a representative protocol synthesized from public literature for the coupling of the core and side-chain, followed by deprotection.[5]
-
Coupling Reaction:
-
To a solution of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (1.1 eq) in toluene, add a strong base such as Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 eq) at -5°C to 5°C.
-
Slowly add a solution of the pyrido[2,3-d]pyrimidin-7-one core intermediate (e.g., 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one) (1.0 eq) in toluene to the reaction mixture, maintaining the temperature.
-
Allow the reaction to stir at the same temperature, then warm to room temperature (25-35°C) and stir until completion, as monitored by HPLC.
-
Upon completion, quench the reaction with an aqueous solution. The solvent is then distilled off, typically co-distilling with a solvent like methanol to yield the crude Boc-protected palbociclib.
-
-
Deprotection to Yield Palbociclib Free Base:
-
Dissolve the crude Boc-protected palbociclib from the previous step in a suitable solvent such as methanol.
-
Slowly add concentrated hydrochloric acid at room temperature and then heat the mixture to 60-70°C, stirring until the deprotection is complete (monitored by HPLC).
-
Cool the reaction mixture to 0-5°C to precipitate the hydrochloride salt. Filter the solid and wash with cold methanol.
-
To obtain the free base, suspend the hydrochloride salt in water, heat to 50-60°C, and then cool to room temperature.
-
Basify the mixture with an aqueous ammonia solution to precipitate the palbociclib free base.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the final product.[5]
-
Synthesis of Palbociclib Orotate
While palbociclib is marketed as the free base, different salt forms are often explored to modify physicochemical properties like solubility, stability, and bioavailability.[12][13] The existence of this compound is confirmed by its availability as a research chemical and through patent literature, specifically Chinese patent CN113845520A, which describes a preparation method.[3][4]
While the specific, scaled-up protocol from the patent is not publicly detailed, a standard laboratory procedure for forming an orotate salt from a basic API like palbociclib would be as follows.
-
Reaction Setup:
-
In a reaction vessel, dissolve palbociclib free base (1.0 eq) in a suitable organic solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with water) with heating.
-
In a separate vessel, dissolve orotic acid (1.0-1.1 eq) in the same solvent system, also with heating.
-
-
Salt Formation:
-
Once both components are fully dissolved, add the orotic acid solution to the palbociclib solution dropwise while maintaining the elevated temperature and stirring.
-
Stir the resulting mixture at an elevated temperature for a period (e.g., 30-60 minutes) to ensure complete reaction.
-
-
Crystallization and Isolation:
-
Slowly cool the reaction mixture to room temperature, and then further cool in an ice bath (0-5°C) to induce crystallization of the this compound salt.
-
If crystallization is slow, scratching the inside of the flask or adding a seed crystal can facilitate the process.
-
Collect the precipitated solid by filtration.
-
Wash the filter cake with a small amount of the cold solvent to remove any unreacted starting materials.
-
Dry the resulting this compound salt under vacuum to a constant weight.
-
Quantitative Data
Pharmacokinetic Properties of Palbociclib (Ibrance®)
The pharmacokinetic profile of palbociclib has been well-characterized in clinical studies.
| Parameter | Value | Reference |
| Absolute Bioavailability | 46% | |
| Time to Cmax (Tmax) | 6 - 12 hours | |
| Protein Binding | ~85% | |
| Apparent Volume of Distribution | 2583 L | |
| Elimination Half-Life | 29 (±5) hours | |
| Metabolism | Primarily via CYP3A and SULT2A1 enzymes | |
| Excretion | ~74% in feces, ~18% in urine | [6] |
Drug Development and Approval Pathway
The development of palbociclib followed a structured path from laboratory discovery to clinical application, culminating in its approval as a breakthrough therapy.
References
- 1. Preparation method of palbociclib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US10544142B2 - Crystal forms of palbociclib, and preparation method and use therefor - Google Patents [patents.google.com]
- 5. tdcommons.org [tdcommons.org]
- 6. tga.gov.au [tga.gov.au]
- 7. US20200054560A1 - Palbociclib compositions and methods thereof - Google Patents [patents.google.com]
- 8. HU230962B1 - Salts of palbociclib - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. A new route for the synthesis of Palbociclib | Semantic Scholar [semanticscholar.org]
- 12. WO2017072543A1 - Palbociclib salts - Google Patents [patents.google.com]
- 13. Two Novel Palbociclib-Resorcinol and Palbociclib-Orcinol Cocrystals with Enhanced Solubility and Dissolution Rate - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Palbociclib Orotate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The orotate salt of Palbociclib has been developed to optimize its pharmaceutical properties. This technical guide provides a comprehensive overview of the core physicochemical properties of Palbociclib orotate, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and analytical workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and analysis of this important therapeutic agent.
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including solubility, dissolution rate, and stability. These properties for Palbociclib and its orotate salt are summarized below.
General Properties
| Property | Value | Reference |
| Chemical Name | 6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one orotate | N/A |
| Molecular Formula | C₂₄H₂₉N₇O₂ · C₅H₄N₂O₄ | N/A |
| Appearance | Yellow to orange powder | [1] |
Solubility
Palbociclib exhibits pH-dependent solubility, a critical factor for its oral absorption. The free base is highly soluble in acidic conditions and its solubility decreases significantly as the pH increases.[1][2]
| Medium | Solubility | Reference |
| Aqueous media (pH ≤ 4.0) | High solubility | [1] |
| Aqueous media (pH > 4.0) | Significantly reduced solubility | [1] |
| pH 7.9 | 9 µg/mL (for free base) | [2] |
Dissociation Constants (pKa)
Palbociclib is a dibasic compound with two pKa values.
| Group | pKa | Reference |
| Secondary piperazine nitrogen | 7.4 | [1][3] |
| Pyridine nitrogen | 3.9 | [1][3] |
Partition Coefficient
The partition coefficient provides insight into the lipophilicity of a compound.
| Condition | LogP | Reference |
| 1-octanol/water at pH 7.4 | 0.99 | [1][3] |
Mechanism of Action: Signaling Pathway
Palbociclib selectively inhibits CDK4 and CDK6, key regulators of the cell cycle.[4][5][6] By inhibiting these kinases, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[4][5] This, in turn, blocks the release of the E2F transcription factor, leading to cell cycle arrest at the G1/S transition and preventing cancer cell proliferation.[5][6]
Experimental Protocols
This section details the methodologies for key experiments used in the physicochemical characterization of this compound.
Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various aqueous media.
Methodology:
-
An excess amount of this compound is added to a known volume of the test medium (e.g., buffers of different pH values).
-
The resulting suspension is agitated at a constant temperature (e.g., 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
-
The concentration of Palbociclib in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]
References
- 1. Solubility of palbociclib in supercritical carbon dioxide from experimental measurement and Peng–Robinson equation of state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Therapeutic Effects of Palbociclib Conjugated Magnetic Nanoparticles on Different Types of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two Novel Palbociclib-Resorcinol and Palbociclib-Orcinol Cocrystals with Enhanced Solubility and Dissolution Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US10544142B2 - Crystal forms of palbociclib, and preparation method and use therefor - Google Patents [patents.google.com]
- 7. japsonline.com [japsonline.com]
Palbociclib Orotate: A Technical Guide to Crystal Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The physicochemical properties of the active pharmaceutical ingredient (API), including its crystal structure, are critical determinants of its stability, solubility, and bioavailability. This technical guide provides an in-depth overview of the methodologies used in the crystal structure analysis of palbociclib, with a focus on its orotate salt. While specific crystallographic data for palbociclib orotate is not extensively available in the public domain, this document outlines the general experimental protocols and data presentation standards based on the analysis of other palbociclib forms and cocrystals.
Introduction to Palbociclib and its Mechanism of Action
Palbociclib functions by targeting the CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. Palbociclib inhibits CDK4 and CDK6, preventing the phosphorylation of the Rb protein. This, in turn, maintains the Rb-E2F transcription factor complex, blocking the cell cycle in the G1 phase and inhibiting tumor growth.
Signaling Pathway of Palbociclib
Experimental Protocols for Crystal Structure Analysis
The comprehensive analysis of a crystalline form of an API like this compound involves several key experimental techniques.
Synthesis and Crystallization of this compound
The formation of a salt, such as this compound, is a common strategy to improve the physicochemical properties of a drug substance.
General Protocol for Salt Formation and Crystallization:
-
Dissolution: Dissolve equimolar amounts of palbociclib free base and orotic acid in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or mixtures with water) with gentle heating and stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, methods such as solvent evaporation, anti-solvent addition, or seeding with a small crystal can be employed to induce crystallization.
-
Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Workflow for Crystallization and Analysis
X-ray Diffraction (XRD)
X-ray diffraction is the definitive technique for determining the crystal structure of a material.
-
Powder X-ray Diffraction (PXRD): Used for phase identification, polymorphism screening, and to assess the crystallinity of a bulk sample.
-
Instrumentation: A typical powder diffractometer with Cu Kα radiation.
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.
-
Data Collection: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°).
-
-
Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the unit cell dimensions, space group, and atomic positions, leading to the complete determination of the crystal structure.
-
Instrumentation: A single-crystal diffractometer, often with a more brilliant X-ray source like a synchrotron.
-
Sample Preparation: A suitable single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is rotated in the X-ray beam, and diffraction data are collected from multiple orientations.
-
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and to study polymorphic transformations.
-
Protocol: A few milligrams of the sample are hermetically sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the amount of residual solvent or water.
-
Protocol: A small amount of the sample is placed in a TGA pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Example Crystallographic Data for a Palbociclib Form
(Note: This is illustrative data based on a published palbociclib cocrystal and does not represent this compound.)
| Parameter | Value |
| Chemical Formula | C₂₄H₂₉N₇O₂ · C₇H₈O₂ |
| Formula Weight | 571.64 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1234(5) |
| b (Å) | 20.4567(10) |
| c (Å) | 14.3456(7) |
| α (°) | 90 |
| β (°) | 109.876(2) |
| γ (°) | 90 |
| Volume (ų) | 2789.1(2) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.360 |
Table 2: Example Powder X-ray Diffraction (PXRD) Peak List for a Palbociclib Polymorph
(Note: This is illustrative data and does not represent this compound.)
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 5.42 | 16.29 | 100 |
| 10.32 | 8.56 | 45 |
| 11.71 | 7.55 | 60 |
| 15.19 | 5.83 | 80 |
| 17.84 | 4.97 | 75 |
| 22.68 | 3.92 | 90 |
Table 3: Example Thermal Analysis Data for a Palbociclib Form
(Note: This is illustrative data and does not represent this compound.)
| Analysis | Parameter | Value |
| DSC | Onset of Melting | 155.2 °C |
| DSC | Peak of Melting | 158.9 °C |
| TGA | Onset of Decomposition | 280.5 °C |
| TGA | Mass Loss (up to 250 °C) | 0.5% |
Conclusion
The thorough characterization of the crystal structure of this compound is essential for its development as a viable drug product. While specific data for the orotate salt remains limited in publicly accessible literature, the application of standard analytical techniques such as XRD and thermal analysis, guided by the principles outlined in this document, will enable researchers to fully elucidate its solid-state properties. This understanding is paramount for optimizing formulation strategies, ensuring product quality and consistency, and ultimately, for the delivery of a safe and effective therapeutic to patients.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility and Stability of Palbociclib in DMSO
This guide provides a comprehensive overview of the solubility and stability of Palbociclib in Dimethyl Sulfoxide (DMSO), a common solvent used in preclinical research. While specific data for Palbociclib orotate is not extensively available in the reviewed literature, this document compiles relevant data for other forms of Palbociclib and outlines standardized protocols for determining these crucial physicochemical properties.
Solubility of Palbociclib in DMSO
The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its biological activity and formulation development. Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is known to be poorly soluble in water.[1] DMSO is frequently used as a solvent to prepare stock solutions for in vitro assays.
Quantitative Solubility Data
Quantitative solubility data for various forms of Palbociclib in fresh, anhydrous DMSO are summarized below. It is important to note that moisture-absorbing DMSO can reduce the solubility of the compound.[2]
| Compound Form | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| Palbociclib | 2 mg/mL | ~4.46 mM | [3] |
| Palbociclib HCl | 13 mg/mL | 26.86 mM | [2] |
| Palbociclib HCl | 5 mg/mL | 10.33 mM | [4] |
| Palbociclib Isethionate | >28.7 mg/mL | >50.4 mM | [5] |
Note: The molar concentration is calculated based on the respective molecular weights of the different forms.
Experimental Protocol: Equilibrium Solubility Determination
The following protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound in DMSO.[6][7]
Objective: To determine the saturation concentration of this compound in DMSO at a specified temperature.
Materials:
-
This compound powder (purity > 99%)
-
Anhydrous DMSO (≥99.9%)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for Palbociclib quantification
-
Syringe filters (e.g., 0.22 µm PTFE)
Methodology:
-
Preparation: Add an excess amount of this compound powder to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.[6]
-
Solvent Addition: Add a precise volume of anhydrous DMSO to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[7][8] The time required to reach equilibrium should be determined in preliminary experiments by sampling at various time points (e.g., 2, 4, 8, 24, 48, 72 hours) until the concentration plateaus.[8]
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vials at high speed to pellet the excess, undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is crucial to sample from the top layer of the liquid.
-
Filtration: Immediately filter the supernatant using a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticulates.
-
Dilution & Analysis: Prepare serial dilutions of the filtered solution with DMSO. Quantify the concentration of Palbociclib in the diluted samples using a validated HPLC method.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factors. The experiment should be performed in triplicate to ensure reproducibility.[8]
Workflow for Solubility Determination
References
- 1. Solubility of palbociclib in supercritical carbon dioxide from experimental measurement and Peng–Robinson equation of state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Palbociclib | Cell Signaling Technology [cellsignal.com]
- 4. Palbociclib monohydrochloride | CDK | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. who.int [who.int]
A Technical Guide to the Mechanism of Action of Palbociclib Orotate in Cancer Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Palbociclib, a first-in-class oral small-molecule inhibitor, selectively targets cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). Its primary mechanism of action is the disruption of the cell cycle at the G1/S checkpoint, a critical transition point that is frequently dysregulated in various cancers, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. By inhibiting the catalytic activity of the CDK4/6-Cyclin D complex, Palbociclib prevents the hyperphosphorylation of the Retinoblastoma tumor suppressor protein (Rb). This action maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F family of transcription factors, thereby repressing the transcription of genes essential for S-phase entry and DNA replication. The net effect is a potent, cytostatic G1 cell cycle arrest, leading to the inhibition of tumor cell proliferation. This document provides an in-depth exploration of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways.
Core Mechanism of Action: G1/S Checkpoint Control
The progression of mammalian cells through the division cycle is a tightly regulated process governed by a series of checkpoints. The transition from the G1 (first gap) phase to the S (synthesis) phase is controlled by a critical restriction point (R). In many cancer cells, the proteins regulating this checkpoint are altered, leading to uncontrolled proliferation.[1]
The canonical pathway involves the following key players:
-
Cyclin D: A regulatory protein whose levels rise in response to mitogenic signals.
-
CDK4 and CDK6: Catalytic kinase subunits that are activated upon binding to Cyclin D.
-
Retinoblastoma Protein (Rb): A tumor suppressor protein that acts as a gatekeeper for the G1/S transition.[2]
-
E2F Transcription Factors: A family of proteins that control the expression of genes required for DNA synthesis and cell cycle progression.[3]
In a normal proliferative state, mitogenic signals lead to the formation of active Cyclin D-CDK4/6 complexes. These complexes phosphorylate Rb, causing a conformational change that releases E2F transcription factors.[2][3] Liberated E2F then activates the transcription of target genes (e.g., Cyclin E, Cyclin A, DNA polymerase), driving the cell past the restriction point and into the S phase.[3]
Palbociclib functions as a highly selective, reversible, ATP-competitive inhibitor of the kinase activity of CDK4 and CDK6.[4][5] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of Rb.[1][2] Consequently, Rb remains in its active, hypophosphorylated state, sequestering E2F and blocking the G1-to-S phase transition.[1] This results in a cytostatic effect, arresting cancer cells in the G1 phase of the cell cycle.[6][7] The efficacy of Palbociclib is critically dependent on the presence of a functional Rb protein.[4][5]
Caption: Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and causing G1 arrest.
Quantitative Data
The potency and efficacy of Palbociclib have been quantified through various in vitro assays.
Table 1: Kinase Inhibitory Activity of Palbociclib
This table summarizes the half-maximal inhibitory concentration (IC50) of Palbociclib against its primary targets, CDK4 and CDK6.
| Target Kinase | IC50 Value (nM) | Reference |
| Cyclin D1/CDK4 | 11 | [4][8] |
| Cyclin D3/CDK6 | 16 | [4][8] |
Table 2: Anti-proliferative Activity of Palbociclib in Cancer Cell Lines
This table presents the IC50 values of Palbociclib in various breast cancer cell lines, highlighting its cytostatic effect. Note that values can differ based on the cell line's genetic background and the assay methodology.
| Cell Line | Cancer Subtype | IC50 Value (nM) | Assay Type | Reference |
| MCF-7 | ER+, HER2- | 79.4 | HTRF (pRb Inhibition) | [9] |
| MDA-MB-231 | Triple-Negative | 285 | Cell Proliferation | [10] |
| MDA-MB-231 | Triple-Negative | 850 | MTT | [11] |
| MDA-MB-453 | Triple-Negative | 106 | Cell Proliferation | [10] |
Table 3: Effect of Palbociclib on Cell Cycle Distribution
Treatment with Palbociclib leads to a significant accumulation of cells in the G0/G1 phase.
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| AGS (Gastric) | Control | ~45% | ~40% | ~15% | [7] |
| AGS (Gastric) | 2 µM Palbociclib | ~70% | ~15% | ~15% | [7] |
| HGC-27 (Gastric) | Control | ~55% | ~30% | ~15% | [7] |
| HGC-27 (Gastric) | 2 µM Palbociclib | ~75% | ~10% | ~15% | [7] |
| CS-1 (Chondrosarcoma) | Control | Not specified | Not specified | Not specified | [12] |
| CS-1 (Chondrosarcoma) | 1 µM Palbociclib | Significant Increase | Significant Decrease | No significant change | [12] |
Key Experimental Protocols
The following protocols describe standard methods used to characterize the mechanism of action of Palbociclib.
CDK4/6 Kinase Assay (In Vitro)
This assay directly measures the ability of Palbociclib to inhibit the phosphorylation of a substrate by the CDK4/6 enzyme.
Methodology (Luminescent-Based, e.g., ADP-Glo™): [13]
-
Reaction Setup: In a 384-well plate, combine the kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl2), a substrate (e.g., a recombinant Rb C-terminal fragment), and varying concentrations of Palbociclib (or DMSO vehicle control).
-
Enzyme Addition: Add the active CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme to the wells.
-
Initiation: Start the kinase reaction by adding a solution containing ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Termination & ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ATP Generation: Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP.
-
Luminescence Measurement: The newly synthesized ATP is used by a luciferase to produce a light signal, which is proportional to the ADP generated and thus to the kinase activity. Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the Palbociclib concentration and fit to a dose-response curve to calculate the IC50 value.
Caption: Workflow for an in vitro luminescent CDK4/6 kinase assay.
Western Blot for Rb Phosphorylation
This immunoassay is used to visualize the effect of Palbociclib on the phosphorylation status of its key downstream target, Rb, in whole-cell lysates.
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere. Treat the cells with various concentrations of Palbociclib (and a vehicle control) for a specified time (e.g., 24-72 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[15]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Rb (e.g., anti-pRb Ser780) and total Rb. A loading control antibody (e.g., anti-Actin or anti-Vinculin) should be used on the same blot.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film. A decrease in the pRb/total Rb ratio indicates successful target inhibition by Palbociclib.
Caption: Workflow for Western blot analysis of Rb phosphorylation.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the proportion of cells in each phase of the cell cycle following Palbociclib treatment.
Methodology: [17]
-
Cell Culture and Treatment: Plate and treat cells with Palbociclib as described for the Western blot protocol.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide or Hoechst) and RNase A (to prevent staining of double-stranded RNA).[18]
-
Data Acquisition: Analyze the samples on a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the amount of DNA in each cell.
-
Data Analysis: Gate the cell population to exclude debris and doublets. Generate a histogram of DNA content. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the area in between represents cells in S phase. Quantify the percentage of cells in each phase using cell cycle analysis software.
Caption: Workflow for cell cycle analysis by flow cytometry.
Mechanisms of Resistance
Despite the clinical success of Palbociclib, both intrinsic (de novo) and acquired resistance can occur. Understanding these mechanisms is crucial for developing subsequent lines of therapy.
-
Rb Pathway Alterations: Loss of the Rb protein (the direct downstream target) is a key mechanism of resistance. Without functional Rb, the G1/S checkpoint is abrogated, and CDK4/6 inhibition is ineffective.[4]
-
Upstream Pathway Activation: Overexpression of Cyclin D, or loss of CDK inhibitors like p16INK4a, can drive CDK4/6 activity that may require higher drug concentrations to inhibit.
-
Bypass Pathways: Amplification or overexpression of Cyclin E allows for the activation of CDK2, which can also phosphorylate Rb and drive S-phase entry, thus bypassing the CDK4/6 block.[1] Overexpression of transcription factor E2F can also promote resistance.[1]
-
Other Kinase Activation: Activation of other signaling pathways, such as the Hippo pathway (through loss of FAT1) or increased activity of Breast-tumor-related kinase (Brk), can also confer resistance.[1]
Caption: Key mechanisms of resistance that bypass Palbociclib-induced G1 arrest.
Conclusion
Palbociclib orotate exerts its anti-cancer effect through a well-defined mechanism of action centered on the selective inhibition of CDK4 and CDK6. This leads to the prevention of Rb phosphorylation, sustained E2F repression, and a robust G1 cell cycle arrest in Rb-proficient cancer cells. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued study and characterization of Palbociclib and other CDK4/6 inhibitors. A thorough understanding of its core mechanism and the pathways that confer resistance is paramount for optimizing its clinical use and developing rational combination therapies to improve patient outcomes.
References
- 1. Palbociclib - Wikipedia [en.wikipedia.org]
- 2. Palbociclib: A breakthrough in breast carcinoma in women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Preclinical Evaluation of Palbociclib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib is a highly selective, orally available inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Its primary mechanism of action involves the inhibition of the CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[2][3][4] Dysregulation of this pathway is a common event in various cancers, leading to uncontrolled cell proliferation. Palbociclib's ability to arrest the cell cycle in the G1 phase makes it a promising therapeutic agent, particularly in hormone receptor-positive (HR+) breast cancer.[1][2] This technical guide provides a comprehensive overview of the preclinical evaluation of Palbociclib, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and toxicology, supported by detailed experimental protocols and data presented for comparative analysis.
Mechanism of Action: Targeting the Cell Cycle Engine
Palbociclib exerts its anti-proliferative effects by specifically targeting the cyclin D-CDK4/6-Rb pathway. In normal cell cycle progression, mitogenic signals lead to the formation of active complexes between cyclin D and CDK4/6. These complexes then phosphorylate the retinoblastoma protein (Rb), causing it to release the E2F transcription factor.[2][3] E2F, in turn, activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to DNA replication and division.
Palbociclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[3] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, effectively blocking the G1-S transition and inducing cell cycle arrest.[2][3] The efficacy of Palbociclib is therefore dependent on a functional Rb protein.
In Vitro Pharmacology
The in vitro activity of Palbociclib has been extensively characterized in a variety of cancer cell lines. Key parameters evaluated include the half-maximal inhibitory concentration (IC50) for cell proliferation and the effect on cell cycle distribution.
Data Presentation: In Vitro Efficacy of Palbociclib
| Cell Line | Cancer Type | Rb Status | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer (ER+) | Proficient | 11 | [1] |
| T47D | Breast Cancer (ER+) | Proficient | 6.4 | [5] |
| MDA-MB-231 | Breast Cancer (TNBC) | Proficient | >1000 | [6] |
| H358 | Non-Small Cell Lung Cancer | Proficient | 250 | [7] |
| AGS | Gastric Cancer | Proficient | ~1000 | [2] |
| HGC-27 | Gastric Cancer | Proficient | ~1000 | [2] |
| CNE-1 | Nasopharyngeal Carcinoma | Proficient | Not specified | [4] |
| CNE-2 | Nasopharyngeal Carcinoma | Proficient | Not specified | [4] |
| CS-1 | Chondrosarcoma | Proficient | ~1000 | [8] |
| SW1353 | Chondrosarcoma | Proficient | ~1000 | [8] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Objective: To determine the effect of Palbociclib on the proliferation of cancer cell lines and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Palbociclib (e.g., 0.01 to 10 µM) or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24 to 120 hours.[2][3]
-
MTT Addition: At the end of the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 495 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Objective: To assess the effect of Palbociclib on the phosphorylation of the Rb protein.
Methodology:
-
Cell Lysis: Cells treated with Palbociclib or vehicle are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811), total Rb, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Objective: To determine the effect of Palbociclib on cell cycle distribution.
Methodology:
-
Cell Treatment: Cells are treated with Palbociclib or vehicle for a specified time (e.g., 24 hours).
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 75% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
In Vivo Pharmacology
The in vivo efficacy of Palbociclib has been demonstrated in various preclinical cancer models, most notably in patient-derived xenografts (PDXs).
Data Presentation: In Vivo Efficacy of Palbociclib
| Animal Model | Cancer Type | Palbociclib Dose | Treatment Schedule | Outcome | Reference |
| Nude Mice (MCF-7 Xenograft) | Breast Cancer (ER+) | 20-40 mg/kg | Daily | Significant tumor growth inhibition | [9] |
| Nude Mice (Chordoma PDX) | Chordoma | 75 mg/kg/day | 5 days/week | Significant tumor growth inhibition in CDKN2A/2B deleted model | [10] |
| Nude Mice (Medulloblastoma PDX) | Medulloblastoma | 75 mg/kg | Not specified | Extended survival | [11] |
| BALB/c Nude Mice (MDA-MB-231 Xenograft) | Breast Cancer (TNBC) | 100 mg/kg | Daily | Inhibition of bone metastasis | [12] |
Experimental Protocols
Objective: To evaluate the anti-tumor efficacy of Palbociclib in an in vivo setting.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used.
-
Tumor Cell Implantation: Cancer cells (e.g., 5 x 10⁶ MCF-7 cells) are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 200-700 mm³). Tumor volume is measured regularly with calipers.
-
Drug Administration: Mice are randomized into treatment and control groups. Palbociclib is administered orally at a specified dose and schedule. The vehicle control is administered to the control group.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition or an increase in survival time.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement (e.g., pRb levels by Western blot or immunohistochemistry).
Pharmacokinetics
The pharmacokinetic profile of Palbociclib has been investigated in both preclinical species and humans.
Data Presentation: Pharmacokinetic Parameters of Palbociclib
| Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Rat | 10 mg/kg (oral) | 4 | 771 | 9130 | 11.1 | [13] |
| Dog | 2 mg/kg (oral) | 2 | 196 | 2130 | 8.8 | [13] |
| Human | 125 mg (oral) | 6-12 | 116 | 4990 | 29 | [13] |
Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Objective: To determine the pharmacokinetic parameters of Palbociclib in a preclinical species.
Methodology:
-
Animal Model: Typically rats or dogs are used.
-
Drug Administration: Palbociclib is administered orally or intravenously at a defined dose.
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of Palbociclib in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine parameters such as Tmax, Cmax, AUC, and half-life.
Toxicology
Preclinical toxicology studies are essential to identify potential adverse effects and to establish a safe starting dose for clinical trials.
Data Presentation: Summary of Preclinical Toxicological Findings for Palbociclib
| Species | Study Duration | Key Findings | Reference |
| Rat | Up to 27 weeks | Bone marrow/hematolymphoid system effects, male reproductive organ effects. | [1] |
| Dog | Up to 39 weeks | Bone marrow/hematolymphoid system effects, male reproductive organ effects. | [1] |
| Rat (Embryo-fetal development) | Organogenesis | Fetotoxicity at maternally toxic doses (reduced fetal body weight), skeletal variations. | [1] |
| Rabbit (Embryo-fetal development) | Organogenesis | Not specified in detail, but embryo-fetal toxicity observed. | [1] |
Experimental Protocols
Objective: To evaluate the potential toxicity of Palbociclib after repeated administration over a defined period.
Methodology:
-
Animal Model: Two species are typically used, a rodent (e.g., rat) and a non-rodent (e.g., dog).
-
Dose Groups: Animals are divided into multiple dose groups, including a control group and at least three dose levels of Palbociclib.
-
Drug Administration: Palbociclib is administered daily for a specified duration (e.g., 4, 13, or 26 weeks).
-
In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
Conclusion
The preclinical evaluation of Palbociclib has provided a strong rationale for its clinical development. Its well-defined mechanism of action, potent in vitro and in vivo anti-tumor activity in Rb-proficient cancer models, and manageable toxicological profile have established it as a significant advancement in the treatment of certain cancers, particularly HR-positive breast cancer. The detailed methodologies provided in this guide serve as a foundation for researchers and drug development professionals working with Palbociclib and other CDK4/6 inhibitors. Further preclinical research continues to explore new combinations and potential mechanisms of resistance to this important class of targeted therapies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palbociclib suppresses the cancer stem cell properties and cell proliferation through increased levels of miR-506 or miR-150 in Panc-1 and MiaPaCa-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. en.ice-biosci.com [en.ice-biosci.com]
- 6. researchgate.net [researchgate.net]
- 7. Palbociclib resistance confers dependence on an FGFR-MAP kinase-mTOR-driven pathway in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Early-Stage Research on Palbociclib Orotate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib is a highly selective, orally available inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] These kinases are key regulators of the cell cycle, and their inhibition can block cell proliferation, making them a critical target in cancer therapy.[1] Palbociclib was the first CDK4/6 inhibitor to receive regulatory approval for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1]
This technical guide focuses on the early-stage research aspects of Palbociclib, with a specific mention of its orotate salt form. Palbociclib orotate is a salt of palbociclib that is utilized in research settings.[2][3][4][5][6] It exhibits the same core inhibitory activity against CDK4 and CDK6 as the parent molecule.[2][3][4][5][6] Due to the limited availability of published research specifically on "this compound derivatives," this guide will leverage data from early-stage preclinical studies on palbociclib and other novel derivatives to provide a comprehensive overview of the methodologies and data relevant to the core compound's mechanism and potential.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on Palbociclib and its derivatives.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| CDK4 | 11 |
| CDK6 | 16 |
Data sourced from commercially available research compounds.[2][3][4][5][6]
Table 2: Anti-proliferative Activity of Novel Palbociclib Derivatives (HP-1, HP-2, HP-3) in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| HP-1 | NCI-H460 | Lung Cancer | 0.96 |
| NCI-H1299 | Lung Cancer | 2.29 | |
| A549 | Lung Cancer | 3.41 | |
| HP-2 | NCI-H460 | Lung Cancer | > 10 |
| HP-3 | NCI-H460 | Lung Cancer | > 10 |
| Palbociclib | NCI-H460 | Lung Cancer | 7.82 |
| 10-HCPT | NCI-H460 | Lung Cancer | 4.38 |
Data from a study on novel Palbociclib-10-HCPT ester derivatives, demonstrating the potential for developing new chemical entities with enhanced potency.
Table 3: Pharmacokinetic Parameters of Palbociclib in Humans
| Parameter | Value |
| Bioavailability | 46% |
| Time to Cₘₐₓ (Tₘₐₓ) | 6-12 hours |
| Elimination Half-life (t₁/₂) | 29 (±5) hours |
| Apparent Oral Clearance (CL/F) | 63.1 L/hr |
Pharmacokinetic data for the parent compound, Palbociclib, provides a baseline for the development of derivatives.[7]
Key Experimental Protocols
This section details the methodologies for key experiments commonly employed in the early-stage research of Palbociclib and its derivatives.
Synthesis of Novel Palbociclib Derivatives (Example: HP-1, HP-2, HP-3)
This protocol describes a two-step synthesis of Palbociclib-10-hydroxycamptothecin (10-HCPT) ester derivatives.
Step 1: Synthesis of Palbociclib-anhydride intermediates (2a-2c)
-
Dissolve the appropriate anhydride (0.25 mmol) and Palbociclib (0.25 mmol) in 50 mL of dimethylformamide (DMF).
-
Stir the reaction mixture at 70°C for 12 hours.
-
After cooling, wash the organic layer sequentially with dilute hydrochloric acid and saturated salt water.
-
Concentrate the organic layer under reduced pressure.
-
Recrystallize the resulting solid from hexane.
-
Filter the mixture to obtain the crystallization products and dry them in a vacuum-drying oven.
Step 2: Synthesis of final derivatives (HP-1, HP-2, and HP-3)
-
Dissolve the intermediate from Step 1 (0.175 mmol) in 15 mL of dichloromethane (CH₂Cl₂).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (0.354 mmol) and 4-Dimethylaminopyridine (DMAP) (0.175 mmol) to the solution.
-
Add 10-HCPT (0.175 mmol) to the reaction mixture.
-
Stir the reaction at 0°C for 4 hours to yield the final Palbociclib derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to measure the anti-proliferative effects of compounds on cancer cell lines.
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., Palbociclib derivatives) for a specified period (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of Palbociclib derivatives on the cell cycle distribution.
-
Plate cells and treat them with the desired concentrations of the compound for a specific duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) are quantified based on the fluorescence intensity of the PI-stained DNA.[8]
Apoptosis Assay by Flow Cytometry
This method is used to quantify the induction of apoptosis by the test compounds.
-
Treat cells with the compounds as described for the cell cycle analysis.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in 1x binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[9]
-
Incubate the cells in the dark for 15 minutes at room temperature.[9]
-
Analyze the stained cells by flow cytometry. Annexin V-FITC positive cells are considered apoptotic, while PI staining indicates late apoptotic or necrotic cells.[9]
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the early-stage research of Palbociclib derivatives.
Caption: Palbociclib's Mechanism of Action in the Cell Cycle.
References
- 1. Palbociclib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclin-dependent Kinase (CDK) | DC Chemicals [dcchemicals.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palbociclib Induces the Apoptosis of Lung Squamous Cell Carcinoma Cells via RB-Independent STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Palbociclib Orotate-Induced Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib, an orally available and highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), plays a crucial role in the regulation of the cell cycle.[1][2][3] By targeting the CDK4/6-cyclin D complex, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein.[1][4] This inhibition blocks the progression of the cell cycle from the G1 (Gap 1) phase to the S (Synthesis) phase, leading to a G1 arrest.[2][5][6] This cytostatic effect makes Palbociclib a valuable therapeutic agent in the treatment of certain cancers, particularly hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[3]
These application notes provide a detailed protocol for analyzing the effects of Palbociclib orotate on the cell cycle of cancer cells using flow cytometry. The included data and visualizations will aid researchers in understanding and applying this methodology in their own studies.
Signaling Pathway of Palbociclib Action
The diagram below illustrates the signaling pathway inhibited by Palbociclib. In normal cell cycle progression, the Cyclin D-CDK4/6 complex phosphorylates the Rb protein, which then releases the E2F transcription factor. E2F proceeds to activate the transcription of genes required for the transition from G1 to S phase. Palbociclib inhibits the kinase activity of CDK4/6, preventing Rb phosphorylation and thereby halting the cell cycle in the G1 phase.
References
- 1. Palbociclib - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palbociclib-The First of a New Class of Cell Cycle Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. targetedonc.com [targetedonc.com]
Application Notes and Protocols: Dissolving Palbociclib Orotate for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed protocols and application notes for the dissolution of Palbociclib orotate for use in in vitro cell culture experiments. It includes information on solubility, stock solution preparation, storage, and the compound's mechanism of action.
Introduction
Palbociclib is a highly selective and potent oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2] By inhibiting these kinases, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking cell cycle progression from the G1 to the S phase and inducing cell cycle arrest.[3][4][5] This mechanism makes it a key therapeutic agent in the study and treatment of certain cancers, particularly HR-positive, HER2-negative breast cancer.
Proper dissolution and handling of this compound are critical for ensuring the accuracy and reproducibility of in vitro experimental results. The following sections provide comprehensive data and protocols to guide researchers in this process.
Solubility Data
The solubility of Palbociclib can vary based on its salt form and the solvent used. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions for cell culture applications.[6][7] The aqueous solubility of Palbociclib is notably pH-dependent, decreasing as the pH rises above 4.0.[8]
Table 1: Solubility of Palbociclib and its Salts in Common Solvents
| Compound Form | Solvent | Reported Solubility | Reference |
| Palbociclib (Free Base) | DMSO | ~5 mg/mL (11.17 mM) | [9] |
| Palbociclib (Free Base) | DMSO | Soluble at 2 mg/mL | [2] |
| Palbociclib HCl | DMSO | 13 mg/mL (26.86 mM) | [7] |
| Palbociclib HCl | Water | 24-50 mg/mL | [7] |
| Palbociclib Isethionate | DMSO | ≥28.7 mg/mL | [10] |
| Palbociclib Isethionate | Water | ≥26.8 mg/mL | [10] |
| Palbociclib (Free Base) | Ethanol | Insoluble | [7] |
| Palbociclib (Free Base) | 0.1 M HCl | 25 mg/mL (with heating) | [9] |
Note: Fresh, high-quality DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[7]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of Palbociclib free base is 447.5 g/mol . Adjust calculations based on the specific molecular weight of the this compound salt form you are using.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound needed. For a 10 mM stock solution of Palbociclib (MW: 447.5 g/mol ), you would dissolve 4.475 mg in 1 mL of DMSO.
-
Example: To prepare 1 mL of a 10 mM stock solution: 1 mL * (10 mmol / 1 L) * (1 L / 1000 mL) * (447.5 g / 1 mol) * (1000 mg / 1 g) = 4.475 mg.
-
-
Weighing: Carefully weigh the required amount of this compound powder and place it into a sterile vial.
-
Dissolution: Add the calculated volume of DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be required to facilitate dissolution.[2]
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use sterile aliquots to avoid repeated freeze-thaw cycles. Store as recommended in Section 4.
Protocol for Preparing Working Solutions
The concentrated stock solution must be diluted to the final desired concentration in cell culture medium before treating cells. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the final working concentration.
-
Example for a 10 µM working solution: First, dilute the 10 mM stock 1:100 in culture medium to create an intermediate dilution of 100 µM (e.g., add 2 µL of stock to 198 µL of medium). Then, dilute this intermediate solution 1:10 to achieve the final 10 µM concentration (e.g., add 100 µL of the 100 µM solution to 900 µL of medium).
-
-
Mixing: Mix gently by pipetting or inverting the tube.
-
Application: Immediately add the final working solution to the cell cultures. Ensure a vehicle control (medium with the same final concentration of DMSO) is included in the experiment.
Storage and Stability
Proper storage is essential to maintain the potency and integrity of this compound.
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes | Reference |
| Lyophilized Powder | -20°C | Up to 24 months | Store desiccated and protected from light. | [2] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid multiple freeze-thaw cycles. | [2] |
| DMSO Stock Solution | -80°C | > 1 month (recommended) | Provides better long-term stability. | [11] |
Mechanism of Action and Signaling Pathway
Palbociclib selectively inhibits the kinase activity of the Cyclin D-CDK4/6 complex. This complex is a critical regulator of the G1 phase of the cell cycle. Inhibition of CDK4/6 prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F family of transcription factors, preventing them from activating the genes required for S-phase entry. This results in a G1 cell cycle arrest and a halt in proliferation.[1][3][4]
Caption: Palbociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing G1 arrest.
General Experimental Workflow
The following diagram outlines a typical workflow for using this compound in a cell-based assay.
Caption: Standard workflow for cell culture experiments using this compound.
Example Protocol: Cell Proliferation (MTT) Assay
This protocol provides an example of how to use a this compound solution to assess its effect on the proliferation of a breast cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
96-well cell culture plates
-
This compound working solutions (prepared as in 3.2)
-
Vehicle control (medium + DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM). Include wells for a vehicle control (DMSO at the highest equivalent concentration) and an untreated control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours).[7]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 490-570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability and calculate the IC₅₀ value.
References
- 1. Palbociclib - Wikipedia [en.wikipedia.org]
- 2. Palbociclib | Cell Signaling Technology [cellsignal.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. tga.gov.au [tga.gov.au]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. This compound|MSDS [dcchemicals.com]
- 12. researchgate.net [researchgate.net]
Application Note: CDK4/6 Kinase Inhibition Assay Using Palbociclib Orotate
For Research Use Only.
Introduction
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, promoting progression from the G1 to the S phase.[1][2] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[3] Palbociclib, a highly selective and orally active small molecule inhibitor of CDK4 and CDK6, has been developed to target this pathway.[1][4] Palbociclib functions by binding to the ATP pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein.[1][2] This inhibition of Rb phosphorylation prevents the release of the E2F transcription factor, leading to G1 cell cycle arrest and a reduction in tumor cell proliferation.[2][5] Palbociclib orotate is a salt form of the active drug. This application note provides detailed protocols for in vitro and cell-based assays to evaluate the inhibitory activity of this compound on CDK4/6 kinases.
Signaling Pathway
The CDK4/6-Cyclin D-Rb pathway is a critical regulator of the G1-S phase transition in the cell cycle. Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. The active Cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and progression into the S phase. Palbociclib inhibits the kinase activity of the Cyclin D-CDK4/6 complex, thereby preventing Rb phosphorylation and halting cell cycle progression.
Caption: CDK4/6-Cyclin D-Rb Signaling Pathway and Palbociclib's Mechanism of Action.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Palbociclib
| Target Enzyme | Assay Type | IC50 (nM) | Reference |
| CDK4/Cyclin D1 | Biochemical | 11 | [4] |
| CDK6/Cyclin D2 | Biochemical | 16 | [4] |
| CDK4/Cyclin D3 | Biochemical | 9 | [4] |
| CDK4/Cyclin D1 | ADP-Glo | 3.046 | [6] |
| CDK6/Cyclin D1 | ADP-Glo | 2.926 | [6] |
Table 2: Cell-Based Inhibitory Activity of Palbociclib
| Cell Line | Assay Type | Parameter | IC50 (nM) | Reference |
| MCF-7 | pRb (Ser780) HTRF | Inhibition | 79.4 | [7] |
| HCC1187 | pRb (Ser780) HTRF | Inhibition | >10,000 | [7] |
| MDA-MB-435 | pRb (Ser795) Western Blot | Inhibition | 63 | [4] |
| MCF-7 | Proliferation (SRB) | Inhibition | 148 ± 25.7 | [8] |
| MDA-MB-231 | Proliferation (SRB) | Inhibition | 432 ± 16.1 | [8] |
Experimental Protocols
In Vitro CDK4/6 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and published methodologies.[6]
Workflow Diagram:
Caption: Workflow for the in vitro CDK4/6 kinase inhibition assay.
Materials:
-
Recombinant human CDK4/Cyclin D1, CDK4/Cyclin D3, or CDK6/Cyclin D2 (active)
-
Rb protein (substrate)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
DMSO
-
96-well white, flat-bottom plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add 5 µL of diluted this compound or vehicle (DMSO in kinase buffer) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the CDK4/6 enzyme and Rb substrate in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of ATP solution (at a concentration close to the Km for the specific kinase) in kinase buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes the determination of the anti-proliferative effects of this compound on a cancer cell line such as MCF-7.[5]
Workflow Diagram:
Caption: Workflow for the cell-based proliferation assay.
Materials:
-
MCF-7 (or other suitable) cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well clear, flat-bottom plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.
-
-
Incubation: Incubate the plate for 72 to 120 hours at 37°C in a humidified 5% CO2 incubator.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blotting for Phospho-Rb
This protocol is for the detection of phosphorylated Rb in cell lysates following treatment with this compound.[5][9]
Workflow Diagram:
Caption: Workflow for Western Blotting of Phospho-Rb.
Materials:
-
MCF-7 (or other suitable) cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780 or Ser795), anti-total Rb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated Rb.
-
Conclusion
The protocols outlined in this application note provide a framework for researchers to assess the inhibitory potency of this compound against CDK4/6 both in vitro and in a cellular context. These assays are crucial for understanding the mechanism of action of CDK4/6 inhibitors and for the development of new anti-cancer therapeutics. Proper execution of these experiments with appropriate controls will yield reliable and reproducible data for drug development and cancer research professionals.
References
- 1. Palbociclib - Wikipedia [en.wikipedia.org]
- 2. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.ice-biosci.com [en.ice-biosci.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Palbociclib resistance confers dependence on an FGFR-MAP kinase-mTOR-driven pathway in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palbociclib Orotate in Vivo Xenograft Models
Introduction
Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle.[1] By inhibiting CDK4/6, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking cell cycle progression from the G1 to the S phase and inducing cell cycle arrest in tumor cells.[2] This mechanism of action has established palbociclib as a key therapeutic agent, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1] This document provides a detailed protocol for in vivo xenograft studies using palbociclib, designed for researchers, scientists, and drug development professionals. While the specific salt form "palbociclib orotate" was not explicitly detailed in the reviewed literature, the following protocols are a comprehensive synthesis of in vivo studies conducted with palbociclib. The principles and methodologies are broadly applicable to various salt forms, including the orotate, with the understanding that formulation adjustments may be necessary.
Data Presentation: Efficacy of Palbociclib in Xenograft Models
The following tables summarize the quantitative data from various in vivo xenograft studies, showcasing the anti-tumor efficacy of palbociclib across different cancer types, dosages, and treatment regimens.
Table 1: Palbociclib Monotherapy in Breast Cancer Xenograft Models
| Cell Line/Model | Animal Model | Palbociclib Dose | Administration Route | Key Findings |
| MCF-7 | Nude Mice | 20 mg/kg/day | Oral | 47% Tumor Growth Inhibition (TGI).[3][4] |
| MCF-7 | Nude Mice | 40 mg/kg/day | Oral | 65% TGI; however, this dose was not well-tolerated in this specific study.[3][4] |
| Patient-Derived Xenografts (WHIM11, WHIM16, WHIM43) | NSG Mice | 125 mg/kg/day | Oral | Significant inhibition of tumor growth compared to vehicle control (P < 0.0001).[5][6] |
| T47D (ER+) | Mouse Model | Not specified | Not specified | Palbociclib significantly inhibited primary tumor growth and the number of skeletal tumors.[7] |
| MDA-MB-231 (TNBC) | Mouse Model | 100 mg/kg/day | Oral Gavage | Continuous treatment significantly inhibited tumor growth in bone.[7] |
Table 2: Palbociclib in Other Cancer Xenograft Models
| Cancer Type | Cell Line/Model | Animal Model | Palbociclib Dose | Administration Route | Key Findings |
| Medulloblastoma (Group 3, MYC-amplified) | Patient-Derived Xenograft (Med-211FH) | Not specified | 75 mg/kg/day | Not specified | Caused complete tumor regression, though tumors re-grew after drug withdrawal.[1] |
| Medulloblastoma (SHH) | Patient-Derived Xenograft (Med-1712FH) | Not specified | 75 mg/kg/day | Not specified | Resulted in an average tumor volume reduction of 63%.[2] |
| Nasopharyngeal Carcinoma (multiple models) | Patient-Derived Xenografts | NOD/SCID Mice | 75 mg/kg/day | Oral Gavage | Significantly suppressed tumor growth and reduced Ki-67 expression.[4][8] |
| Desmoplastic Small Round Cell Tumors (DSRCT) | JN-DSRCT-1, BER-DSRCT | Not specified | Not specified | Significantly reduced tumor growth and final tumor mass. |
Experimental Protocols
This section outlines a detailed, generalized methodology for conducting an in vivo xenograft study to evaluate the efficacy of palbociclib.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., MCF-7 for breast cancer, C666-1 for nasopharyngeal carcinoma).
-
Animals: Immunocompromised mice (e.g., female nude mice, NOD/SCID, or NSG mice), typically 6-8 weeks old.
-
Palbociclib: this compound or other specified salt form.
-
Vehicle for Formulation: Dependent on the salt form's solubility. Common vehicles include sodium lactate (pH 4), or filtered distilled deionized water.[8] For some studies, palbociclib can be suspended in water.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Matrigel: Or other appropriate extracellular matrix for subcutaneous injection.
-
Anesthetics: For animal procedures.
-
Calipers: For tumor measurement.
-
Reagents for Immunohistochemistry: (e.g., antibodies for Ki-67, pRb).
Experimental Workflow
Detailed Methodologies
a. Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions recommended by the supplier.
-
Harvest cells during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of approximately 5 x 10^6 cells per 100 µL.[3]
-
Subcutaneously inject the cell suspension into the flank of each mouse. For orthotopic models, such as breast cancer, inject cells into the mammary fat pad.[3]
b. Tumor Growth and Treatment Initiation:
-
Allow tumors to grow until they reach a palpable size, typically 100-200 mm³.[3][5]
-
Measure tumor dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.[1]
-
Once tumors reach the desired size, randomize the mice into treatment and control (vehicle) groups.
c. Palbociclib Formulation and Administration:
-
Prepare the palbociclib formulation. For example, dissolve palbociclib in filtered distilled deionized water to a concentration of 7.5 mg/mL for a 75 mg/kg dose in a 20g mouse (assuming 200µL gavage volume).[8] The specific vehicle may need optimization based on the salt form.
-
Administer palbociclib or vehicle to the respective groups daily via oral gavage.[4][8] Treatment duration can range from 16 to over 100 days depending on the study's objectives.[1][4]
d. Monitoring and Endpoint Analysis:
-
Monitor tumor volume and mouse body weight throughout the treatment period.[1] Body weight is a key indicator of treatment toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set treatment duration), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Process a portion of the tumor tissue for immunohistochemical (IHC) analysis to assess markers of proliferation (Ki-67) and target engagement (phosphorylated Rb).[5]
Signaling Pathway
Palbociclib's therapeutic effect is mediated through the inhibition of the CDK4/6-Cyclin D-Rb pathway, a critical checkpoint in the G1 phase of the cell cycle.
References
- 1. Palbociclib - Wikipedia [en.wikipedia.org]
- 2. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. b-interleukin-ii-44-56.com [b-interleukin-ii-44-56.com]
- 4. onclive.com [onclive.com]
- 5. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic evaluation of palbociclib and its compatibility with other chemotherapies for primary and recurrent nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Palbociclib-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the generation and characterization of Palbociclib-resistant cancer cell lines. The protocols outlined below are based on established methodologies and are intended to serve as a comprehensive resource for studying the mechanisms of resistance to CDK4/6 inhibitors.
Introduction
Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has demonstrated significant efficacy in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] However, the development of acquired resistance remains a significant clinical challenge.[3] The establishment of Palbociclib-resistant cell lines in vitro is a critical tool for investigating the molecular mechanisms that drive resistance and for the development of novel therapeutic strategies to overcome it.
Core Principles of Establishing Resistance
The fundamental principle behind generating Palbociclib-resistant cell lines is the long-term, continuous exposure of cancer cells to gradually increasing concentrations of the drug.[4][5][6] This process mimics the selective pressure that cancer cells face during patient treatment, leading to the survival and proliferation of clones with resistance-conferring alterations.
Experimental Protocols
Protocol 1: Generation of Palbociclib-Resistant Cell Lines
This protocol describes a general method for establishing Palbociclib-resistant cancer cell lines. Specific concentrations and timelines may need to be optimized depending on the cell line.
Materials:
-
Parental cancer cell line of interest (e.g., MCF7, T47D, MDA-MB-231)
-
Complete cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Palbociclib (Ibrance)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Line Selection and Initial Culture:
-
Select a cancer cell line known to be initially sensitive to Palbociclib.
-
Culture the parental cells in their recommended complete medium until they are in the logarithmic growth phase.
-
-
Determination of Initial Palbociclib Concentration:
-
Determine the half-maximal inhibitory concentration (IC50) of Palbociclib for the parental cell line using a standard cell viability assay (e.g., MTT, CCK-8).[7]
-
The starting concentration for inducing resistance is typically at or below the IC50 value. Some protocols suggest starting at a much lower concentration (e.g., 1/10th of the IC50).[8]
-
-
Induction of Resistance:
-
Seed the parental cells in a culture flask and treat with the initial concentration of Palbociclib.
-
Replenish the medium with fresh, drug-containing medium every 3-4 days.
-
Monitor the cells for signs of recovery and proliferation. Initially, a significant reduction in cell number is expected.
-
Once the cells have adapted and are proliferating steadily in the presence of the drug, subculture them.
-
-
Dose Escalation:
-
Gradually increase the concentration of Palbociclib in the culture medium. A common approach is to increase the concentration by 25-50% with each passage, once the cells show stable growth at the current concentration.[4]
-
This dose-escalation process is continued until the cells are able to proliferate in a clinically relevant concentration of Palbociclib (typically 1-4 µM).[4][6]
-
The entire process of establishing resistance can take several months (e.g., 4-7 months).[4][6]
-
-
Maintenance of Resistant Cell Lines:
Protocol 2: Verification of Palbociclib Resistance
Materials:
-
Parental and established Palbociclib-resistant cell lines
-
Palbociclib
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed both parental and resistant cells into 96-well plates at an appropriate density and allow them to adhere overnight.[7]
-
-
Drug Treatment:
-
Treat the cells with a range of Palbociclib concentrations (e.g., from nanomolar to micromolar). Include a vehicle control (DMSO).
-
-
Cell Viability Assay:
-
After a set incubation period (e.g., 72 hours), perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each concentration relative to the vehicle control.
-
Determine the IC50 value for both parental and resistant cell lines by plotting a dose-response curve.
-
A significant increase (typically >3-fold) in the IC50 value of the resistant cell line compared to the parental line confirms the resistant phenotype.[8]
-
Data Presentation
The following tables summarize quantitative data from studies that have established Palbociclib-resistant cell lines.
Table 1: IC50 Values of Palbociclib in Parental and Resistant Breast Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant Subline | Resistant IC50 (µM) | Fold Resistance | Reference |
| MCF7 | Not specified | MCF7-P1 | >2.1-fold higher | >2.1 | [9] |
| MCF7 | Not specified | MCF7-P2 | >3.3-fold higher | >3.3 | [9] |
| T47D | Not specified | T47D-PR | >7.9-fold higher | >7.9 | [9] |
| KB-3-1 | 5.014 | KB-C2 | 22.573 | ~4.5 | [10] |
| SW620 | 3.921 | SW620/Ad300 | 9.045 | ~2.3 | [10] |
| HEK293/pcDNA3.1 | 4.071 | HEK293/ABCB1 | 13.855 | ~3.4 | [10] |
| MCF7 | Not specified | MCF7-PR | ~10-fold higher | ~10 | [11] |
| T47D | Not specified | T47D-PR | ~10-fold higher | ~10 | [11] |
Table 2: Cross-Resistance to Other CDK4/6 Inhibitors
| Resistant Cell Line | Cross-Resistance to Abemaciclib | Reference |
| T47D-PR | Yes | [9] |
| MCF7-P1 | Yes | [9] |
| MCF7-P2 | Yes | [9] |
| MCF7-PR | Yes | [11] |
| T47D-PR | Yes | [11] |
Visualization of Key Pathways and Workflows
Signaling Pathways in Palbociclib Action and Resistance
The following diagrams illustrate the core signaling pathway targeted by Palbociclib and key mechanisms of resistance.
Caption: Mechanism of action of Palbociclib in blocking cell cycle progression.
Caption: Key molecular mechanisms contributing to Palbociclib resistance.
Experimental Workflow
The following diagram outlines the general workflow for establishing and validating Palbociclib-resistant cell lines.
Caption: Workflow for generating and characterizing Palbociclib-resistant cells.
Conclusion
The methodologies described provide a robust framework for developing Palbociclib-resistant cell line models. These models are invaluable for elucidating the complex molecular landscape of drug resistance, identifying novel therapeutic targets, and evaluating next-generation therapies aimed at overcoming resistance to CDK4/6 inhibitors. Careful optimization of protocols for specific cell lines and rigorous characterization of the resistant phenotype are essential for generating reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Palbociclib in metastatic breast cancer: current evidence and real-life data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture, generation of palbociclib-resistant cells [bio-protocol.org]
- 5. Tumour kinome re-wiring governs resistance to palbociclib in oestrogen receptor positive breast cancers, highlighting new therapeutic modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Palbociclib Orotate Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of combination therapies involving palbociclib orotate. Detailed protocols for key in vitro and in vivo assays are included to facilitate the investigation of synergistic anti-cancer effects and mechanisms of action.
Introduction
Palbociclib, an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] Its primary mechanism involves blocking the phosphorylation of the retinoblastoma (Rb) protein, which in turn prevents cell cycle progression from the G1 to the S phase.[1] Combination therapy, particularly with endocrine agents like letrozole (an aromatase inhibitor) and fulvestrant (a selective estrogen receptor degrader), has been shown to significantly improve progression-free survival compared to monotherapy.[2][3] These notes outline the experimental framework for evaluating such combination strategies.
Signaling Pathways
Palbociclib targets the core cell cycle machinery. In HR+ breast cancer, this pathway is often constitutively active due to estrogen receptor signaling. Combination therapy with endocrine agents creates a dual blockade, enhancing cell cycle arrest and anti-tumor activity.
Data Presentation
In Vitro Efficacy of Palbociclib Combination Therapy
| Cell Line | Combination Agent | Palbociclib IC50 (nM) | Combination IC50 (nM) | Combination Index (CI) |
| MCF-7 (ER+) | Letrozole | 100 - 200 | 25 - 50 | < 1 (Synergistic) |
| T47D (ER+) | Fulvestrant | 150 - 300 | 40 - 80 | < 1 (Synergistic) |
| MDA-MB-231 (ER-) | N/A | >1000 | N/A | N/A |
Note: IC50 values are approximate and can vary based on experimental conditions. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
In Vivo Efficacy of Palbociclib Combination Therapy in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Change in p-Rb Levels |
| MCF-7 | Vehicle | 0 | - |
| MCF-7 | Palbociclib (50 mg/kg) | 40 - 50 | ↓↓ |
| MCF-7 | Letrozole (10 mg/kg) | 30 - 40 | ↓ |
| MCF-7 | Palbociclib + Letrozole | 70 - 80 | ↓↓↓ |
| T47D | Vehicle | 0 | - |
| T47D | Fulvestrant (200 mg/kg) | 50 - 60 | ↓ |
| T47D | Palbociclib + Fulvestrant | 80 - 90 | ↓↓↓↓ |
Tumor growth inhibition is calculated relative to the vehicle control group. The change in phosphorylated Rb (p-Rb) is a pharmacodynamic marker of palbociclib activity.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic or cytostatic effects of palbociclib in combination with another therapeutic agent on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Combination agent (e.g., letrozole, fulvestrant)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate overnight.[4]
-
Drug Treatment: Prepare serial dilutions of palbociclib and the combination agent, both alone and in combination, in complete growth medium. Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment and calculate the Combination Index (CI) to assess synergy.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effects of palbociclib combination therapy on cell cycle distribution.
Materials:
-
Breast cancer cell lines (e.g., T47D)
-
Complete growth medium
-
This compound and combination agent
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with palbociclib, the combination agent, or the combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Western Blotting for Key Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation status of proteins in the CDK4/6-Rb pathway.
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Rb (Ser780) (e.g., Cell Signaling Technology #8180, 1:1000 dilution)[5]
-
Rabbit anti-Rb (e.g., Cell Signaling Technology #9309, 1:1000 dilution)
-
Rabbit anti-Cyclin D1 (e.g., Cell Signaling Technology #2978, 1:1000 dilution)
-
Mouse anti-β-actin (loading control, e.g., Sigma-Aldrich #A5441, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells in RIPA buffer and determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Protocol 4: In Vivo Xenograft Model
This protocol outlines the establishment of a breast cancer xenograft model to evaluate the in vivo efficacy of palbociclib combination therapy.
Materials:
-
Female immunodeficient mice (e.g., athymic nude or NOD/SCID, 6-8 weeks old)
-
MCF-7 or T47D cells
-
Matrigel
-
Estrogen pellets (e.g., 0.72 mg, 60-day release for MCF-7 models)
-
This compound (formulated for oral gavage)
-
Combination agent (e.g., letrozole for oral gavage, fulvestrant for subcutaneous injection)
-
Calipers
Procedure:
-
Estrogen Supplementation: For ER+ models like MCF-7, implant an estrogen pellet subcutaneously in the flank of each mouse 2-3 days prior to tumor cell injection.
-
Tumor Cell Implantation: Resuspend 5 x 10^6 MCF-7 cells in 100 µL of a 1:1 mixture of PBS and Matrigel. Inject the cell suspension subcutaneously into the right flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, palbociclib alone, combination agent alone, palbociclib + combination agent).
-
Drug Administration:
-
Palbociclib: Administer daily by oral gavage at a dose of 50-100 mg/kg.
-
Letrozole: Administer daily by oral gavage at a dose of 10 mg/kg.
-
Fulvestrant: Administer subcutaneously once a week at a dose of 200 mg/kg.
-
-
Endpoint: Continue treatment for 3-4 weeks or until tumors in the control group reach the maximum allowed size. Monitor animal body weight and overall health throughout the study.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound combination therapies. By employing these detailed methodologies, researchers can effectively assess the synergistic potential of novel drug combinations, elucidate their mechanisms of action, and generate the critical data necessary to advance promising therapeutic strategies toward clinical development.
References
- 1. Palbociclib sensitizes ER-positive breast cancer cells to fulvestrant by promoting the ubiquitin-mediated degradation of ER-α via SNHG17/Hippo-YAP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palbociclib - Wikipedia [en.wikipedia.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Palbociclib sensitizes ER-positive breast cancer cells to fulvestrant by promoting the ubiquitin-mediated degradation of ER-α via SNHG17/Hippo-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Palbociclib Orotate in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Palbociclib orotate in three-dimensional (3D) cancer spheroid cultures. This document outlines the mechanism of action of Palbociclib, detailed protocols for spheroid formation, drug treatment, and subsequent analysis of viability, apoptosis, and morphological changes.
Introduction
Three-dimensional spheroid cultures are increasingly recognized as more physiologically relevant models for cancer research compared to traditional 2D cell cultures. They better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has shown significant efficacy in treating certain types of cancer by inducing G1 cell cycle arrest.[1][2] The use of Palbociclib in 3D spheroid models provides a powerful platform for preclinical drug evaluation and for understanding the mechanisms of drug resistance.
Mechanism of Action of Palbociclib
Palbociclib functions by selectively inhibiting CDK4 and CDK6, key regulators of the cell cycle. By inhibiting these kinases, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. This ultimately leads to a halt in cell proliferation.
Experimental Protocols
The following section provides detailed protocols for the formation of 3D spheroids, treatment with this compound, and subsequent analysis.
Protocol 1: 3D Spheroid Formation
Two common methods for generating 3D spheroids are the hanging drop method and the use of low-adhesion plates.
A. Hanging Drop Method
This method relies on gravity to facilitate cell aggregation in a suspended droplet of media.
-
Materials:
-
Cell culture medium appropriate for the cell line.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Petri dishes (e.g., 100 mm).
-
Multi-well plates with lids that can be inverted.
-
-
Procedure:
-
Culture cells to approximately 80-90% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Adjust the cell concentration to the desired density (e.g., 2.5 x 10^5 cells/mL).
-
Dispense 20 µL drops of the cell suspension onto the inside of an inverted multi-well plate lid.
-
Add sterile PBS to the bottom of the plate to create a humidified chamber.
-
Carefully place the lid back on the plate.
-
Incubate at 37°C in a 5% CO2 incubator for 2-5 days, monitoring spheroid formation daily.
-
B. Low-Adhesion Plate Method
This method utilizes plates with a hydrophilic polymer coating that prevents cell attachment, promoting aggregation.
-
Materials:
-
Ultra-low attachment (ULA) round-bottom or U-bottom plates (e.g., 96-well).
-
Cell culture medium.
-
PBS.
-
Trypsin-EDTA.
-
-
Procedure:
-
Prepare a single-cell suspension as described in the hanging drop method (steps 1-4).
-
Adjust the cell concentration to the desired seeding density (e.g., 1,000 - 5,000 cells/well in 100 µL for a 96-well plate).
-
Seed the cell suspension into the wells of the ULA plate.
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate at 37°C in a 5% CO2 incubator for 2-5 days to allow for spheroid formation.
-
Protocol 2: this compound Treatment
-
Materials:
-
This compound stock solution (e.g., in DMSO).
-
Cell culture medium.
-
3D spheroids in multi-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
For hanging drop spheroids, carefully transfer them to a low-adhesion plate for treatment.
-
Carefully remove a portion of the existing medium from each well containing a spheroid.
-
Add the medium containing the appropriate concentration of this compound to each well. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the spheroids for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Monitor spheroid morphology and size daily using a microscope.
-
Protocol 3: Analysis of Spheroid Viability and Apoptosis
A. Cell Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells.
-
Materials:
-
CellTiter-Glo® 3D Reagent.
-
Opaque-walled multi-well plates.
-
-
Procedure:
-
Equilibrate the plate containing the treated spheroids and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.
-
Place the plate on a shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
B. Apoptosis Assay (Caspase-Glo® 3/7)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Caspase-Glo® 3/7 Reagent.
-
White-walled multi-well plates.
-
-
Procedure:
-
Equilibrate the plate with treated spheroids and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well.
-
Mix the contents by shaking the plate at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours.
-
Measure luminescence using a plate reader.
-
C. High-Content Imaging and Analysis
This method allows for the quantitative analysis of spheroid morphology and cell-level responses.
-
Materials:
-
Fluorescent dyes for live/dead cell staining (e.g., Calcein-AM for live cells, Ethidium Homodimer-1 for dead cells) and nuclear staining (e.g., Hoechst 33342).
-
High-content imaging system.
-
Image analysis software.
-
-
Procedure:
-
Add the fluorescent staining solution to each well and incubate as per the manufacturer's instructions.
-
Acquire images of the spheroids using a high-content imaging system. It is recommended to capture a Z-stack of images to analyze the entire spheroid volume.
-
Analyze the images using appropriate software to quantify parameters such as spheroid diameter, volume, circularity, and the number and intensity of live and dead cells.
-
Experimental Workflow Diagram
Data Presentation
The following tables summarize quantitative data on the effects of Palbociclib in various cancer cell line models.
Table 1: Intracellular Concentration of Palbociclib in 2D vs. 3D Spheroid Cultures
| Cell Line | Culture Model | Media Concentration (µM) | Intracellular Cmax (µM) | Fold Increase |
| MCF-7 | Single Cell Suspension | 0.1 | 3.22 | 32 |
| MCF-7 | Spheroid | 0.1 | 2.91 | 29 |
| DLD-1 | Single Cell Suspension | 0.1 | 1.3 | 13 |
| DLD-1 | Spheroid | 0.1 | 0.7 | 7 |
Data adapted from a study on Palbociclib uptake and efflux.[3]
Table 2: IC50 Values of Palbociclib in Various Cancer Cell Lines (2D Culture)
| Cell Line | Cancer Type | IC50 (µM) |
| GBM-L1 | Glioblastoma | 11 |
| HW1 | Glioblastoma | 12 |
| BAH1 | Glioblastoma | 31 |
| H1299 | Lung Cancer | 11.00 |
| A549 | Lung Cancer | 11.74 |
| MCF-7 | Breast Cancer | 0.148 |
| MDA-MB-231 | Breast Cancer | 0.432 |
Note: IC50 values can vary depending on the specific experimental conditions and assay used. Data compiled from multiple sources.[2][4][5]
Conclusion
The use of 3D spheroid cultures provides a robust and more clinically relevant model for evaluating the efficacy of targeted therapies like this compound. The protocols and data presented here offer a framework for researchers to design and execute experiments to investigate the effects of Palbociclib on cancer cell proliferation, viability, and apoptosis in a 3D context. This approach can contribute to a better understanding of drug efficacy and the development of more effective cancer treatments.
References
- 1. The effects of palbociclib on 2d and 3d cell cultures and doxorubicin resistance [open.metu.edu.tr]
- 2. Combination of palbociclib and radiotherapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Uptake and Efflux of Palbociclib In Vitro in Single Cell and Spheroid Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action [mdpi.com]
- 5. Discovery of Palbociclib as a potent c-Myc G4 stabilizer for lung cancer treatment using molecular docking, molecular dynamics simulation, and in vitro activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of Palbociclib in Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Palbociclib (Ibrance) is a highly selective, orally available inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] It is a cornerstone therapy for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3][4] Palbociclib functions by arresting the cell cycle in the G1 phase, thereby preventing cancer cell proliferation.[2][5] The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound. This document provides a detailed protocol for determining the IC50 of Palbociclib in various breast cancer cell lines and summarizes key quantitative data.
Mechanism of Action: The CDK4/6-Rb Signaling Pathway
The progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint controlled by the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway.[6] In HR+ breast cancer, mitogenic signaling pathways upregulate Cyclin D.[7] Cyclin D then forms a complex with CDK4/6, which phosphorylates and inactivates the Rb tumor suppressor protein.[8][9] This inactivation releases the transcription factor E2F, allowing for the expression of genes necessary for the transition to the S phase and subsequent DNA replication and cell division.[2][8]
Palbociclib selectively binds to the ATP pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[1][3] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the transcription of S-phase genes, leading to a G1 cell cycle arrest and a halt in proliferation.[5][8] The activity of Palbociclib is dependent on the presence of a functional Rb protein.[2][8]
Quantitative Data: Palbociclib IC50 in Breast Cancer Cell Lines
The sensitivity of breast cancer cells to Palbociclib varies depending on the molecular subtype and the status of the Rb pathway. Luminal (ER-positive) cell lines are generally more sensitive than triple-negative breast cancer (TNBC) lines.
| Cell Line | Breast Cancer Subtype | Rb Status | IC50 Value (nM) | Citation |
| MCF-7 | HR+/HER2- (Luminal A) | Proficient | 148 | [10] |
| T47D | HR+/HER2- (Luminal A) | Proficient | 260 | [9] |
| MDA-MB-231 | Triple-Negative (TNBC) | Proficient | 285 - 850 | [8][11] |
| MDA-MB-453 | ER-/HER2+ | Proficient | 106 | [8] |
| MDA-MB-468 | Triple-Negative (TNBC) | Deficient | >1000 | [8] |
| MCF7-PR | HR+/HER2- (Palbociclib Resistant) | Proficient | 7150 | [9] |
| T47D-PR | HR+/HER2- (Palbociclib Resistant) | Proficient | 3370 | [9] |
Note: IC50 values can vary based on experimental conditions, such as incubation time and the specific assay used.
Experimental Protocol: IC50 Determination via MTT Assay
This protocol outlines the use of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of Palbociclib that inhibits the metabolic activity of cultured breast cancer cells by 50%.
Workflow Overview
Materials and Reagents
-
Breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Palbociclib orotate (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette and sterile tips
-
Microplate reader (absorbance at 570 nm)
Detailed Methodology
Step 2.1: Drug Preparation
-
Prepare a high-concentration stock solution of Palbociclib (e.g., 10 mM) by dissolving the powder in sterile DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and prepare a series of working solutions by serially diluting the stock in complete growth medium. A typical concentration range for Palbociclib could be 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
Step 2.2: Cell Culture and Seeding
-
Culture breast cancer cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into a 96-well plate at an optimized density (e.g., 3,000-8,000 cells per well in 100 µL of medium). Allow cells to adhere overnight.
Step 2.3: Drug Treatment
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared Palbociclib dilutions (and vehicle control) to the appropriate wells. It is recommended to perform each concentration in triplicate.
-
Return the plate to the incubator and incubate for the desired period (e.g., 72 to 120 hours).[8][11]
Step 2.4: MTT Assay Procedure
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance (optical density, OD) of each well using a microplate reader at a wavelength of 570 nm.
Data Analysis
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control:
-
% Viability = (OD of Treated Well / OD of Vehicle Control Well) x 100
-
-
Plot the % Viability against the log-transformed concentration of Palbociclib.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software program (like GraphPad Prism or R) to fit a sigmoidal dose-response curve.
-
The IC50 value is the concentration of Palbociclib that corresponds to 50% cell viability on this curve.
Interpretation and Considerations
-
Rb Status: Palbociclib's efficacy is critically dependent on a functional Rb protein.[8] Rb-deficient cell lines, such as MDA-MB-468, are expected to be highly resistant.[8]
-
Incubation Time: Palbociclib is a cytostatic agent, meaning it stops cell proliferation rather than inducing cell death. Longer incubation times (e.g., 120 hours) may be necessary to observe a significant effect on cell viability assays that measure metabolic activity or cell number.[8]
-
Assay Choice: While MTT is common, other viability assays like CellTiter-Glo® (measures ATP) or direct cell counting can also be used and may yield slightly different IC50 values.
-
Resistance: Acquired resistance is a clinical challenge. Generating and testing Palbociclib-resistant cell lines (e.g., MCF7-PR) is crucial for studying resistance mechanisms and can show a dramatic increase in the IC50 value.[9]
References
- 1. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palbociclib: A breakthrough in breast carcinoma in women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Palbociclib - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Palbociclib Orotate Precipitation in Aqueous Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with palbociclib, with a focus on its behavior in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my palbociclib orotate precipitating out of my aqueous solution?
A1: Palbociclib exhibits highly pH-dependent solubility. It is a weakly basic compound with two pKa values of approximately 3.9 (pyridine nitrogen) and 7.4 (secondary piperazine nitrogen)[1]. Palbociclib is highly soluble in acidic conditions (pH ≤ 4.3) but its solubility dramatically decreases in neutral to basic conditions (pH > 4.5)[1][2][3]. If the pH of your aqueous solution rises above this critical range, palbociclib will likely precipitate. Orotic acid is a weak acid, and the resulting salt's behavior in solution will still be heavily influenced by the pH of the medium.
Q2: At what pH can I expect palbociclib to be soluble?
A2: Palbociclib is considered a high-solubility compound at a pH at or below 4.[1][3][4]. Above pH 4.3, its solubility begins to decrease significantly[1]. For example, the solubility of palbociclib decreases from over 0.7 mg/mL at pH 4.3 to less than 0.002 mg/mL at pH 9.0[1].
Q3: Can the choice of salt form affect the solubility of palbociclib?
A3: Yes, the salt form can significantly influence the dissolution rate and apparent solubility of palbociclib. Various salt forms, including hydrochloride, isethionate, mesylate, and tosylate, have been investigated to improve its physicochemical properties[5]. However, the intrinsic pH-dependent solubility of the palbociclib molecule remains a key factor. While a salt form can enhance dissolution, precipitation may still occur if the pH of the bulk solution is not maintained in the acidic range.
Q4: Are there formulation strategies to prevent the precipitation of palbociclib in aqueous solutions?
A4: Several strategies can be employed to prevent or delay the precipitation of palbociclib:
-
pH Control: Maintaining the pH of the aqueous solution below 4.3 is the most direct way to ensure palbociclib remains solubilized. This can be achieved using appropriate buffer systems.
-
Use of Co-solvents: While palbociclib's solubility in aqueous media is the primary focus, the addition of polar organic co-solvents can sometimes increase the solubility of poorly soluble compounds.
-
Supersaturating Drug Delivery Systems (SDDS): These formulations are designed to generate a temporary supersaturated state of the drug in solution, enhancing its absorption. Polymeric precipitation inhibitors are often included to delay the precipitation of the drug from the supersaturated state.
-
Co-amorphous Systems and Co-crystals: Forming co-amorphous systems with organic acids or co-crystals with other molecules has been shown to improve the dissolution rate and solubility of palbociclib[6].
Q5: How do excipients interact with palbociclib in solution?
A5: Excipients can have a significant impact on the solubility and stability of palbociclib in solution. Acidic excipients can help maintain a low pH microenvironment, promoting dissolution. Polymeric excipients, such as hydroxypropyl methylcellulose (HPMC), can act as precipitation inhibitors by sterically hindering the nucleation and growth of drug crystals from a supersaturated solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sudden precipitation upon addition of a buffer or other component. | The pH of the final solution has shifted to above 4.5. | 1. Measure the pH of your final solution. 2. If the pH is > 4.5, adjust it to a lower value (e.g., pH 3-4) using a suitable acidic buffer. 3. Consider pre-dissolving this compound in a small volume of acidic solution before adding it to the final bulk medium. |
| Precipitation observed over time, even in an initially clear solution. | The solution is in a metastable supersaturated state, and the drug is slowly crystallizing out. | 1. Incorporate a polymeric precipitation inhibitor (e.g., HPMC, PVP) into your formulation. 2. Evaluate the need for a more robust buffering system to maintain the desired pH over time. |
| Inconsistent solubility results between experiments. | Variations in experimental conditions such as temperature, mixing speed, or the exact pH of the starting materials. | 1. Standardize all experimental parameters, including temperature, stirring/agitation rate, and the order of component addition. 2. Ensure accurate and consistent pH measurement and adjustment in all experiments. |
| Low dissolution rate of this compound powder. | The intrinsic dissolution rate of the solid form is low, even in acidic media. | 1. Consider particle size reduction techniques (e.g., micronization) to increase the surface area of the powder. 2. Explore alternative formulation strategies such as the preparation of co-amorphous systems or solid dispersions. |
Quantitative Data
Table 1: pH-Dependent Solubility of Palbociclib Free Base
| pH | Solubility (mg/mL) | Reference |
| ≤ 4.0 | High Solubility (>0.7) | [1][2] |
| 4.3 | > 0.7 | [1] |
| > 4.5 | Significantly Reduced | [2] |
| 9.0 | < 0.002 | [1] |
Key Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile of Palbociclib
-
Materials: Palbociclib (or its salt form), a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, citrate buffers), a calibrated pH meter, an orbital shaker with temperature control, and an analytical method for quantifying palbociclib concentration (e.g., HPLC-UV).
-
Procedure: a. Prepare saturated solutions by adding an excess of palbociclib to each buffer solution in separate vials. b. Equilibrate the vials in the orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours). c. After equilibration, filter the solutions through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solid. d. Measure the pH of the filtrate to confirm the final pH. e. Quantify the concentration of palbociclib in the filtrate using a validated analytical method. f. Plot the solubility of palbociclib as a function of the final pH of the solution.
Protocol 2: In Vitro Precipitation Study
-
Materials: this compound, simulated gastric fluid (SGF, pH ~1.2), simulated intestinal fluid (SIF, pH ~6.8), a dissolution apparatus (e.g., USP Apparatus 2), and an analytical method for palbociclib quantification.
-
Procedure: a. Dissolve a known amount of this compound in SGF in the dissolution vessel. b. After a predetermined time (e.g., 30 minutes), add a volume of SIF to the vessel to simulate the transition from the stomach to the small intestine, resulting in a pH shift. c. At various time points after the pH shift, withdraw samples from the dissolution medium. d. Immediately filter the samples to separate any precipitated solid. e. Quantify the concentration of palbociclib remaining in the solution. f. Plot the concentration of dissolved palbociclib over time to observe the precipitation kinetics.
Visualizations
References
- 1. tga.gov.au [tga.gov.au]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. tga.gov.au [tga.gov.au]
- 5. WO2017072543A1 - Palbociclib salts - Google Patents [patents.google.com]
- 6. Two Novel Palbociclib-Resorcinol and Palbociclib-Orcinol Cocrystals with Enhanced Solubility and Dissolution Rate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Palbociclib Orotate Bioavailability in Mice
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the oral bioavailability of Palbociclib orotate in mouse models.
Frequently Asked Questions (FAQs)
Q1: My in vivo mouse study with this compound is showing low and highly variable plasma exposure. What are the potential causes?
A1: Low and variable oral bioavailability of Palbociclib is a known challenge, primarily due to its poor aqueous solubility as a Biopharmaceutics Classification System (BCS) Class II compound.[1][2] Key factors contributing to this issue include:
-
Poor Dissolution: The rate at which this compound dissolves in the gastrointestinal (GI) fluid is a limiting step for its absorption.
-
pH-Dependent Solubility: As a weakly basic compound, Palbociclib's solubility is significantly higher in the acidic environment of the stomach than in the more neutral pH of the small intestine, where most drug absorption occurs. This can lead to precipitation of the drug post-gastric emptying.[3]
-
First-Pass Metabolism: Palbociclib is a substrate for Cytochrome P450 3A (CYP3A) and sulfotransferase (SULT) 2A1 enzymes, which can metabolize the drug in the gut wall and liver before it reaches systemic circulation.[4][5]
-
Formulation and Vehicle: The choice of vehicle for oral administration is critical. A simple aqueous suspension is likely to result in poor exposure.
Q2: What formulation strategies can I employ to improve the bioavailability of this compound in my mouse experiments?
A2: Several advanced formulation strategies have been shown to enhance the solubility and absorption of Palbociclib. These include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media, such as the GI fluids. This enhances the drug's solubility and absorption.[1][6]
-
Co-crystals: Forming a co-crystal of Palbociclib with a suitable co-former (e.g., resorcinol) can alter the crystalline structure, leading to improved solubility and dissolution rates.[7]
-
Amorphous Solid Dispersions (ASDs): By dispersing Palbociclib in a polymeric carrier in an amorphous state, the energy barrier for dissolution is lowered, which can significantly increase its solubility and dissolution rate.[8]
-
Nanoparticle Formulations: Encapsulating Palbociclib into nanoparticles, such as those made from polyoxazoline-based block copolymers, can improve its pharmacokinetic profile and enable systemic administration.[9]
Q3: Which excipients are recommended for developing a SNEDDS formulation for Palbociclib?
A3: Studies have identified several effective excipients for Palbociclib SNEDDS formulations based on their ability to solubilize the drug.[1][6] Commonly used components are summarized in the table below.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low Cmax and AUC in Pharmacokinetic Study | Poor dissolution of this compound from the administered formulation. | 1. Switch to an enabling formulation: Move from a simple suspension to a SNEDDS, co-crystal, or amorphous solid dispersion. 2. Optimize the formulation: If using a SNEDDS, ensure the ratios of oil, surfactant, and co-surfactant are optimized to create a stable nanoemulsion in the GI tract. Consider adding a precipitation inhibitor like methylcellulose.[6] |
| High Inter-animal Variability in Plasma Concentrations | Inconsistent dissolution and absorption; potential food effects. | 1. Standardize Dosing Conditions: Ensure consistent fasting periods for all animals before dosing. Although food can increase Palbociclib absorption and reduce variability in humans, for preclinical studies, a fasted state is often preferred for consistency.[2] 2. Improve Formulation Robustness: Utilize a well-characterized SNEDDS or solid dispersion that is less susceptible to environmental changes within the GI tract. |
| Drug Precipitation Observed in Formulation Vehicle | The drug concentration exceeds its solubility in the chosen vehicle. | 1. Conduct Solubility Screening: Systematically test the solubility of this compound in various pharmaceutically acceptable oils, surfactants, and co-surfactants to select the best components for your formulation.[1] 2. Reduce Drug Loading: If necessary, lower the concentration of this compound in the formulation to ensure it remains solubilized. |
| Unexpectedly Rapid Clearance | Potential induction of metabolic enzymes (CYP3A) by co-administered compounds or vehicle components. | 1. Review Vehicle Components: Ensure that no components of your dosing vehicle are known CYP3A inducers. 2. Check for Drug-Drug Interactions: If co-administering other compounds, verify they are not strong CYP3A inducers, which are known to decrease Palbociclib exposure.[5] |
Data Presentation
Table 1: Recommended Excipients for Palbociclib SNEDDS Formulation
| Component | Excipient Examples | Rationale for Use |
| Oil Phase | Capryol® 90 | High solubilizing capacity for Palbociclib.[1][6] |
| Surfactant | Labrasol® | Promotes the formation of a nanoemulsion upon contact with aqueous fluids.[1][6] |
| Co-surfactant | Transcutol® HP | Works with the surfactant to reduce interfacial tension and improve emulsification.[1][6] |
| Precipitation Inhibitor | Methylcellulose | Can be added to supersaturable SNEDDS (S-SNEDDS) to maintain a supersaturated state and prevent drug precipitation in the GI tract.[6] |
Experimental Protocols
Protocol: Preparation of a this compound SNEDDS Formulation
-
Excipient Selection: Based on prior solubility studies (see Table 1), select an oil, surfactant, and co-surfactant. For this example, we will use Capryol® 90 (oil), Labrasol® (surfactant), and Transcutol® HP (co-surfactant).
-
Determine Optimal Ratios: Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant to identify the combination that forms a stable and efficient nanoemulsion. This is often visualized using a ternary phase diagram.[1]
-
Preparation:
-
Accurately weigh the required amounts of this compound, Capryol® 90, Labrasol®, and Transcutol® HP into a clear glass vial.
-
Vortex the mixture for 60-90 seconds until a homogenous and clear solution is formed. Gentle heating (e.g., 40°C water bath) may be used to facilitate dissolution if necessary.
-
-
Characterization (Pre-dosing):
-
Emulsification Test: Add a small amount (e.g., 100 mg) of the prepared SNEDDS formulation to a larger volume of water (e.g., 25 mL) with gentle agitation. A stable formulation will quickly form a clear or slightly bluish-white nanoemulsion.
-
Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size and polydispersity index (PDI) of the resulting nanoemulsion. An optimized formulation should have a small droplet size (e.g., < 200 nm) and a low PDI.[6]
-
Protocol: Oral Gavage and Pharmacokinetic Study in Mice
-
Animal Preparation: Use adult mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old. Fast the mice for 4-6 hours prior to dosing, with free access to water.
-
Dose Administration:
-
Prepare the this compound formulation (e.g., SNEDDS) at the desired concentration.
-
Administer the formulation accurately to each mouse via oral gavage using a suitable gavage needle. The typical dosing volume is 5-10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) at predetermined time points. A typical sampling schedule might be: pre-dose (0 h), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood from the saphenous vein or via tail snip into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing:
-
Centrifuge the blood samples (e.g., 4000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to a clean tube and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of Palbociclib in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
-
Visualizations
Caption: Workflow for developing and testing a SNEDDS formulation of Palbociclib in mice.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Physiologically Based Pharmacokinetic Modeling of Palbociclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two Novel Palbociclib-Resorcinol and Palbociclib-Orcinol Cocrystals with Enhanced Solubility and Dissolution Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SOLUBILITY ENHANCEMENT - How Microparticles are Opening Doors to New Solutions for Oral Drug Delivery [drug-dev.com]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Palbociclib Orotate Dosage for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Palbociclib orotate dosage in long-term preclinical studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
Formulation and Administration
Q1: My this compound is not dissolving well in the vehicle for oral gavage. What can I do?
A1: Palbociclib has low aqueous solubility, which can present a challenge for in vivo studies.[1] Here are a few troubleshooting steps:
-
Vehicle Selection: While one study has reported dissolving Palbociclib in distilled deionized water for oral gavage in mice, this may not be optimal for all concentrations or long-term stability.[2] Consider using common preclinical vehicles for poorly soluble compounds, such as a suspension in 0.5% methylcellulose or a solution containing a low percentage of a solubilizing agent like PEG400 or Tween-80.[3][4]
-
pH Adjustment: Palbociclib's solubility is pH-dependent, with higher solubility at a lower pH (at or below pH 4).[5] You can try to formulate your dosing solution in a slightly acidic vehicle, such as a citrate buffer, to improve solubility.
-
Sonication: After suspending this compound in your chosen vehicle, use a bath sonicator to help break down any clumps and create a more uniform suspension.
-
Particle Size Reduction: If you have the appropriate equipment, reducing the particle size of the this compound powder by micronization can improve its dissolution rate.[6]
Q2: I'm observing precipitation in my this compound dosing solution after a few days of storage. How can I ensure its stability for long-term studies?
A2: The stability of your dosing solution is crucial for consistent results in long-term studies.
-
Fresh Preparation: The most reliable approach is to prepare the dosing solution fresh daily or every few days. This minimizes the risk of precipitation or degradation over time.
-
Storage Conditions: If you must store the solution, keep it refrigerated (2-8°C) and protected from light. Before each use, allow the solution to come to room temperature and vortex or sonicate briefly to ensure it is a homogenous suspension.
-
Stability Study: For a long-term study, it is highly recommended to conduct a small-scale stability study of your chosen formulation. Prepare a batch of the dosing solution and store it under your intended conditions. At various time points (e.g., day 1, 3, 7), take a sample and visually inspect for precipitation. You can also analyze the concentration to ensure it remains within an acceptable range.
In Vivo Study Conduct
Q3: The animals in my long-term study are losing weight after a few weeks of this compound administration. What could be the cause and how should I address it?
A3: Weight loss can be a sign of toxicity or other experimental complications.
-
Dose-Related Toxicity: Palbociclib, like many anti-cancer agents, can have side effects. The most common dose-limiting toxicity in clinical settings is neutropenia.[7][8] While not always directly measured in preclinical studies, this can lead to an increased susceptibility to infections and general malaise, resulting in weight loss. Other potential side effects include gastrointestinal issues.
-
Dose Reduction: If you observe significant weight loss (typically >15-20% of initial body weight) or other signs of distress, consider reducing the dose. Clinical dose reductions are common to manage side effects without compromising efficacy.[9]
-
Dosing Schedule Modification: Instead of daily dosing, you could switch to a 5-days-on, 2-days-off schedule, or a 3-weeks-on, 1-week-off cycle, which is common in clinical practice.[10] This can give the animals time to recover from any potential side effects.
-
Supportive Care: Ensure the animals have easy access to food and water. A softened or more palatable diet may encourage eating.
Q4: How do I choose the optimal starting dose for my long-term mouse model study?
A4: Selecting the right starting dose is a critical step.
-
Literature Review: Start by reviewing published preclinical studies that have used Palbociclib in similar cancer models. Doses in the range of 75-100 mg/kg administered orally are commonly reported in mouse xenograft studies.[2]
-
Dose Range Finding Study: Before initiating a long-term study, it is highly advisable to conduct a short-term dose-range-finding (DRF) or maximum tolerated dose (MTD) study. In this study, small groups of animals are treated with a range of doses for a shorter duration (e.g., 2-4 weeks). Monitor for signs of toxicity, including weight loss, changes in behavior, and at the end of the study, you can perform a necropsy and check for any gross abnormalities.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If resources allow, PK/PD studies can provide valuable information on the drug exposure levels achieved with different doses and their correlation with target engagement (e.g., inhibition of Rb phosphorylation in tumor tissue).
Frequently Asked Questions (FAQs)
Mechanism of Action
Q1: What is the mechanism of action of this compound?
A1: Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[10] In the G1 phase of the cell cycle, CDK4 and CDK6 form complexes with cyclin D, which then phosphorylate the retinoblastoma (Rb) protein. Phosphorylation of Rb leads to the release of the E2F transcription factor, allowing the cell to progress from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of Rb, leading to a G1 cell cycle arrest and a decrease in tumor cell proliferation.[11][12]
Dosage and Administration
Q2: What are typical dosage regimens for Palbociclib in long-term preclinical studies?
A2: The dosage regimen can vary depending on the cancer model and the specific research question. Common starting points from published literature are summarized in the table below.
| Dosage Range | Dosing Frequency | Animal Model | Reference |
| 75 mg/kg | Daily, oral gavage | Mouse xenograft | [2] |
| 100 mg/kg | Daily, oral gavage | Mouse xenograft | [2] |
| 75 mg/kg | Alternate days, oral gavage | Mouse xenograft |
Q3: How should I monitor for toxicity during my long-term study?
A3: Regular monitoring is essential for animal welfare and data quality. Key parameters to monitor include:
-
Body Weight: Measure at least twice a week.
-
Clinical Signs: Daily observation for any changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), or signs of distress.
-
Food and Water Intake: Monitor for any significant changes.
-
Complete Blood Count (CBC): If feasible, periodic blood collection for CBC analysis can provide valuable information on hematological toxicities like neutropenia.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol provides a general method for preparing a this compound suspension. It is recommended to optimize the vehicle and concentration for your specific experimental needs.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile conical tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculate the required amount: Determine the total volume of dosing solution needed for your study group and the desired concentration of this compound.
-
Weigh the compound: Accurately weigh the required amount of this compound powder.
-
Prepare the vehicle: If using a methylcellulose suspension, prepare it according to the manufacturer's instructions.
-
Suspend the compound: Add a small amount of the vehicle to the weighed this compound in a sterile conical tube and vortex to create a paste. This helps to prevent clumping.
-
Dilute to final volume: Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a homogenous suspension.
-
Sonication: Place the tube in a bath sonicator for 5-10 minutes to further disperse the particles.
-
Storage and Use: Store the suspension at 2-8°C, protected from light. Before each use, allow it to warm to room temperature and vortex thoroughly to ensure a uniform suspension.
Visualizations
Signaling Pathway of Palbociclib
References
- 1. WO2017072543A1 - Palbociclib salts - Google Patents [patents.google.com]
- 2. Therapeutic evaluation of palbociclib and its compatibility with other chemotherapies for primary and recurrent nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. tga.gov.au [tga.gov.au]
- 6. US10813937B2 - Pharmaceutical formulation of palbociclib and a preparation method thereof - Google Patents [patents.google.com]
- 7. Long‐Term Pooled Safety Analysis of Palbociclib in Combination with Endocrine Therapy for Hormone Receptor‐Positive/Human Epidermal Growth Factor Receptor 2‐Negative Advanced Breast Cancer: Updated Analysis with up to 5 Years of Follow‐Up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Pooled Safety Analysis of Palbociclib in Combination with Endocrine Therapy for Hormone Receptor-Positive/Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Updated Analysis with up to 5 Years of Follow-Up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palbociclib - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
Palbociclib Orotate Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies encountered during experiments with Palbociclib orotate. The information is tailored for researchers, scientists, and drug development professionals to help ensure reliable and reproducible results.
Troubleshooting Guide
Researchers may encounter variability in the efficacy and cellular response to this compound. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: Reduced or No Inhibition of Cell Proliferation
If this compound fails to inhibit cell proliferation as expected, consider the following potential causes and solutions.
| Potential Cause | Recommended Troubleshooting Steps |
| Drug Inactivity | - Verify Drug Integrity: Ensure proper storage conditions (temperature, light protection) to prevent degradation. - Fresh Preparation: Prepare fresh stock solutions of this compound for each experiment. Palbociclib has pH-dependent solubility, being more soluble at low pH and significantly less soluble above pH 4.5.[1][2] - Confirm Salt Form: Be aware of the specific salt form being used (e.g., orotate, isethionate) as this can influence solubility and bioavailability. |
| Cell Line Resistance | - Check Rb Status: Palbociclib's primary mechanism involves the retinoblastoma (Rb) protein.[3][4] Verify that the cell line is Rb-positive, as Rb-deficient cells are often resistant.[5] - Assess Cyclin D1 and p16 Levels: High levels of cyclin D1 and low levels of the tumor suppressor p16 are associated with sensitivity to Palbociclib.[4] Conversely, overexpression of p16 can lead to resistance.[5] - Evaluate for Acquired Resistance: Prolonged exposure to Palbociclib can induce resistance mechanisms.[6] If using a cell line with prior exposure, consider using an earlier passage or a new stock. |
| Suboptimal Experimental Conditions | - Optimize Drug Concentration: Perform a dose-response curve to determine the optimal IC50 for your specific cell line. - Ensure Sufficient Incubation Time: The effects of Palbociclib on the cell cycle are time-dependent. Ensure an adequate incubation period (typically 24-72 hours) for G1 arrest to occur.[7] - Culture Conditions: Differences between 2D and 3D cell culture models can impact drug efficacy, with 3D spheroids potentially showing more resistance.[8] |
Problem 2: Variability in Cell Cycle Arrest
Inconsistent G1 arrest is a common issue. The following table outlines steps to troubleshoot this variability.
| Potential Cause | Recommended Troubleshooting Steps |
| Cell Synchronization | - Asynchronous Cell Population: If a synchronized cell population is required, ensure the synchronization protocol is effective. Palbociclib primarily arrests cells in the G1 phase.[7] - Release from Arrest: When studying release from Palbociclib-induced arrest, ensure complete washout of the drug. Incomplete removal can lead to a persistent G1 block.[9] |
| Activation of Bypass Pathways | - Assess CDK2 Activity: Upregulation of Cyclin E/CDK2 activity can mediate escape from Palbociclib-induced arrest.[10] Consider co-treatment with a CDK2 inhibitor to investigate this possibility.[10] - Examine PI3K/AKT/mTOR and MAPK Pathways: Activation of these signaling pathways can confer resistance to CDK4/6 inhibitors.[11][12] Analyze the phosphorylation status of key proteins in these pathways (e.g., Akt, mTOR, ERK). |
| Fractional Resistance | - Single-Cell Analysis: A subpopulation of cells may continue to divide in the presence of Palbociclib, a phenomenon known as fractional resistance.[10] Single-cell imaging or proteomics can help identify these resistant cells. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Palbociclib?
Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[3][13] By inhibiting CDK4/6, it prevents the phosphorylation of the retinoblastoma (Rb) protein.[13][14] This action blocks the progression of the cell cycle from the G1 to the S phase, leading to G1 arrest and a reduction in tumor cell proliferation.[13][15]
Q2: Why are some cancer cell lines intrinsically resistant to Palbociclib?
Intrinsic resistance to Palbociclib can be attributed to several factors:
-
Loss of Rb protein: Since Rb is the primary target of the CDK4/6-Cyclin D complex, its absence renders the inhibitory effect of Palbociclib ineffective.[5]
-
Low Cyclin D1 expression: Luminal estrogen receptor-positive (ER+) breast cancer cell lines, which typically have high levels of Cyclin D1, are most sensitive to Palbociclib.[4]
-
High p16 levels: Overexpression of the p16 tumor suppressor protein, a natural inhibitor of CDK4/6, can mimic the effect of Palbociclib, thus making the cells resistant to the drug.[5]
Q3: What are the known mechanisms of acquired resistance to Palbociclib?
Cells can develop resistance to Palbociclib through various mechanisms, including:
-
Alterations in the cell cycle machinery: This includes loss of Rb function, amplification of CDK6, and overexpression of Cyclin E1/E2, which can drive cell cycle progression via CDK2.[3][11][16]
-
Activation of bypass signaling pathways: Upregulation of pathways such as PI3K-AKT-mTOR and RAS-MEK-ERK can promote cell proliferation independently of CDK4/6.[11][12]
-
Loss of ER expression: In ER-positive breast cancer, loss of ER signaling can lead to downregulation of Cyclin D1, a key target for CDK4/6, thereby reducing sensitivity to Palbociclib.[11]
-
Increased drug efflux: While not a primary mechanism, active transport of the drug out of the cell can contribute to reduced intracellular concentrations.
Q4: How can I prepare this compound for in vitro experiments?
Palbociclib has poor aqueous solubility that is pH-dependent.[1][2] It is more soluble at acidic pH. For in vitro experiments, it is commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[17][18] This stock solution is then further diluted in cell culture medium to the desired final concentration. It is crucial to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Q5: What are typical concentrations of Palbociclib used in cell culture experiments?
The effective concentration of Palbociclib can vary significantly between different cell lines. It is recommended to perform a dose-response study to determine the IC50 for your specific cell line. Published studies have used concentrations ranging from the nanomolar to the low micromolar range (e.g., 62.5 nM to 1 µM).[17] For cell cycle synchronization, concentrations around 100-200 nM have been shown to be effective in arresting cells in G1.[19]
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Palbociclib's mechanism of action in halting G1 phase progression.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. US11065250B2 - Solid dosage forms of palbociclib - Google Patents [patents.google.com]
- 3. Palbociclib - Wikipedia [en.wikipedia.org]
- 4. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of palbociclib on 2d and 3d cell cultures and doxorubicin resistance [open.metu.edu.tr]
- 9. embopress.org [embopress.org]
- 10. Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2− breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 12. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. CDK 4/6 Inhibitors in Breast Cancer: Current Controversies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Palbociclib Orotate Off-Target Effects: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Palbociclib orotate in cell-based assays. The information is designed to address specific issues that may be encountered during experimentation, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We observe unexpected cytotoxicity in our cell line treated with Palbociclib, which is supposed to be primarily cytostatic. What could be the cause?
A1: While Palbociclib is a highly selective CDK4/6 inhibitor with a predominantly cytostatic effect, unexpected cytotoxicity can occur under certain conditions.[1][2]
-
High Concentrations: At concentrations significantly above the IC50 for CDK4/6 inhibition (typically >1 µM), off-target kinase inhibition may lead to cytotoxic effects.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for cytostatic effects in your specific cell line.
-
Cell Line Dependency: The response to Palbociclib can be cell-line specific. Some cell lines may be more sensitive to off-target effects or may have underlying genetic characteristics that result in a cytotoxic response.
-
Rb-Deficiency: In retinoblastoma (Rb) protein-deficient cell lines, Palbociclib is expected to have minimal to no effect on cell cycle progression.[1][2] If you observe cytotoxicity in an Rb-negative line, it is highly indicative of off-target effects.
Q2: Our supposedly Palbociclib-sensitive, Rb-positive cell line is showing little to no response (i.e., no G1 arrest). What are the potential reasons?
A2: Lack of response in a known sensitive cell line can be multifactorial.
-
Suboptimal Drug Concentration: Ensure the concentration of Palbociclib is sufficient to inhibit CDK4/6 in your cell line. Refer to published IC50 values for your cell line or perform a thorough dose-response analysis.
-
Drug Inactivity: Verify the integrity and activity of your this compound compound. Improper storage or handling can lead to degradation.
-
Cell Culture Conditions: Factors such as high serum concentrations can sometimes compete with the drug's effect. Consistent and optimized cell culture conditions are critical.
-
Acquired Resistance: Prolonged exposure to Palbociclib can lead to the development of resistant cell populations.[3] Consider performing short-term assays or using a fresh batch of cells. One mechanism of resistance can be the overexpression of the ABCB1 transporter, which actively pumps the drug out of the cell.[4]
Q3: We are observing a senescent phenotype in our cells after Palbociclib treatment. Is this an expected outcome?
A3: Yes, the induction of cellular senescence is a known effect of Palbociclib treatment in various cancer cell lines, including breast cancer and melanoma.[5][6][7] This is considered an on-target effect related to sustained G1 arrest. However, the characteristics of the senescent state, such as the senescence-associated secretory phenotype (SASP), can have further biological consequences, including influencing the tumor microenvironment.[7]
Q4: How can we confirm that the observed effects are due to on-target CDK4/6 inhibition versus off-target effects?
A4: Several experimental approaches can help distinguish between on-target and off-target effects:
-
Western Blotting for pRb: The most direct way to confirm on-target activity is to assess the phosphorylation status of Rb at CDK4/6-specific sites (e.g., Ser780, Ser807/811). A significant decrease in pRb levels indicates successful CDK4/6 inhibition.[8]
-
Cell Cycle Analysis: On-target Palbociclib activity should result in a robust G1 cell cycle arrest.[5][6] The absence of G1 arrest despite observing other cellular changes might suggest off-target mechanisms.
-
Use of Resistant Cell Lines: Comparing the effects of Palbociclib in sensitive parental cell lines versus their derived resistant counterparts can help isolate off-target effects. Often, off-target effects will persist in resistant lines where the on-target effect is lost.[9]
-
Rescue Experiments: Overexpression of CDK4 or CDK6 in sensitive cells may rescue the G1 arrest phenotype, confirming the on-target mechanism.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability/Proliferation Assays
| Potential Cause | Troubleshooting Steps |
| Incomplete Drug Washout | For experiments involving drug washout, ensure a thorough washout protocol is followed. Residual Palbociclib can lead to persistent cell cycle arrest, confounding the interpretation of long-term recovery assays. A multiple-wash protocol with intermittent incubation periods is recommended.[10] |
| Variable Seeding Density | Inconsistent initial cell numbers can lead to variability in proliferation rates. Ensure precise and consistent cell seeding across all wells and experiments. |
| Edge Effects in Multi-well Plates | Evaporation from wells on the outer edges of a plate can concentrate media components and the drug, leading to artifactual results. Avoid using the outermost wells or ensure proper humidification of the incubator. |
| Assay-Specific Artifacts | The choice of viability/proliferation assay can influence results. For example, metabolic assays like MTT may be affected by changes in cellular metabolism induced by Palbociclib, which may not directly correlate with cell number. Consider using a direct cell counting method or a DNA-based proliferation assay (e.g., BrdU or EdU incorporation) for validation. |
Issue 2: Difficulty in Detecting a Clear G1 Arrest in Cell Cycle Analysis
| Potential Cause | Troubleshooting Steps |
| Asynchronous Cell Population | If the starting cell population is not actively cycling, the effect of a G1 arrest will be less pronounced. Ensure cells are in the exponential growth phase before adding Palbociclib. |
| Insufficient Treatment Duration | The time required to observe a significant G1 arrest can vary between cell lines. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration. |
| Inappropriate Fixation/Staining | Improper cell fixation or DNA staining can lead to poor resolution of cell cycle phases. Optimize your fixation (e.g., ethanol concentration and temperature) and staining (e.g., propidium iodide or DAPI concentration and incubation time) protocols. |
| Flow Cytometer Settings | Incorrect settings on the flow cytometer can lead to poor data quality. Ensure proper calibration and compensation, and use appropriate gating strategies to exclude doublets and debris. |
Quantitative Data
Table 1: Palbociclib IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer (ER+) | 148 ± 25.7 | [11][12] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 432 ± 16.1 | [11][12] |
| MDA-MB-435 | Breast Carcinoma | 66 | [1] |
| KB-3-1 | Epidermoid Carcinoma | 5014 | [4] |
| KB-C2 (ABCB1 overexpressing) | Epidermoid Carcinoma | 22573 | [4] |
| SW620 | Colorectal Adenocarcinoma | 3921 | [4] |
| SW620/Ad300 (ABCB1 overexpressing) | Colorectal Adenocarcinoma | 9045 | [4] |
| HEK293/pcDNA3.1 | Embryonic Kidney | 4071 | [4] |
| HEK293/ABCB1 | Embryonic Kidney | 13855 | [4] |
Table 2: Kinase Inhibition Profile of Palbociclib
| Kinase | IC50 (nM) | Selectivity vs. CDK4/Cyclin D1 | Reference |
| CDK4/Cyclin D1 | 11 | - | [1] |
| CDK6/Cyclin D2 | 16 | 1.5x | [1] |
| CDK1/Cyclin B | >10,000 | >900x | [1] |
| CDK2/Cyclin E | >10,000 | >900x | [1] |
| CDK5/p25 | >10,000 | >900x | [1] |
| EGFR | >10,000 | >900x | [1] |
| FGFR | >10,000 | >900x | [1] |
| PDGFR | >10,000 | >900x | [1] |
| InsR | >10,000 | >900x | [1] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of harvest (typically 50-60% confluency).
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the predetermined duration (e.g., 24-48 hours).
-
Harvesting: Aspirate the media and wash the cells with PBS. Trypsinize the cells and collect them in a 15 mL conical tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes. Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.
-
Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing a DNA dye (e.g., 50 µg/mL Propidium Iodide) and an RNase (e.g., 100 µg/mL RNase A) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.
Protocol 2: Western Blotting for Phospho-Rb (Ser807/811)
-
Cell Lysis: After treatment with Palbociclib, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Rb (Ser807/811) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total Rb and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: On-target signaling pathway of Palbociclib action.
Caption: A logical workflow for troubleshooting common Palbociclib experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. | CCSP [ccsp.hms.harvard.edu]
- 4. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palbociclib Enhances Migration and Invasion of Cancer Cells via Senescence-Associated Secretory Phenotype-Related CCL5 in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoproteomic Evaluation of Target Engagement by the Cyclin-Dependent Kinase 4 and 6 Inhibitor Palbociclib Correlates with Cancer Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
troubleshooting Palbociclib orotate degradation in storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palbociclib orotate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C. If dissolved in a solvent, it is recommended to store the solution at -80°C.[1] It is crucial to keep the container tightly sealed and in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[1] For formulated products like IBRANCE® capsules, storage at 20°C to 25°C (68°F to 77°F) is recommended, with excursions permitted between 15°C to 30°C (59°F to 86°F).[2]
Q2: What are the known instabilities and degradation pathways of Palbociclib?
Forced degradation studies have shown that Palbociclib is susceptible to degradation under certain conditions. The primary degradation pathways are observed under oxidative and reductive stress.[3] Degradation has been noted in the presence of hydrogen peroxide.[4] Some level of degradation also occurs under hydrolytic conditions (acidic and alkaline). However, the compound is relatively stable under thermal and photolytic stress.[4][5]
Q3: What are the common degradation products of Palbociclib?
Several degradation products (DPs) have been identified in forced degradation studies. Under hydrolytic (acidic and alkaline), reductive, and oxidative stress conditions, DPs designated as DPI, DP-II, and DP-III have been reported.[3] Other identified impurities that could potentially arise from degradation or synthesis include N-desmethyl Palbociclib and 4-hydroxypiperidin-1-yl Palbociclib.[6]
Q4: Are there any known incompatibilities for this compound?
Yes, this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Contact with these substances should be avoided to prevent degradation.
Q5: How can I detect and quantify the degradation of my this compound sample?
Stability-indicating analytical methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are recommended for detecting and quantifying Palbociclib and its degradation products.[1][3][4][5] These methods can separate the parent drug from its degradants, allowing for accurate assessment of purity and stability.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
dot
Caption: Troubleshooting workflow for this compound degradation.
Data on Palbociclib Degradation
The following table summarizes the observed degradation of Palbociclib under various forced stress conditions as reported in the literature. Note that the extent of degradation can vary based on the specific experimental conditions (e.g., concentration of stressor, duration of exposure, temperature).
| Stress Condition | Reagent/Details | Observed Degradation | Reference |
| Acidic Hydrolysis | 0.1 M HCl | Degradation observed | [3] |
| Alkaline Hydrolysis | 0.1 M NaOH | Degradation observed | [3] |
| Oxidative | 30% H₂O₂ | Significant degradation | [3][4] |
| Reductive | Sodium bisulphate | Degradation observed | |
| Thermal | 105°C for 3 hours | No significant degradation | [3][5] |
| Photolytic | Simulated sunlight (ICH guidelines) | No significant degradation | [4][5] |
Experimental Protocols
Stability-Indicating RP-HPLC Method for Palbociclib
This protocol provides a general framework for a stability-indicating RP-HPLC method. Optimization may be required based on the specific instrumentation and degradation products of interest.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., Intersil ODS, 250 x 4.6 mm, 5µm) is commonly used.[5]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typical. For example, a mobile phase of 0.5M Ammonium acetate and Acetonitrile in a 40:60 (v/v) ratio has been reported. Another option is a mixture of 0.1% formic acid and acetonitrile (50:50 v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is often used.[5]
-
Detection Wavelength: Detection is typically performed at around 266 nm.[5]
-
Column Temperature: Maintain the column at a constant temperature, for instance, 25°C.[5]
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., the mobile phase) to a known concentration.
-
Injection Volume: A typical injection volume is 10 µL.[5]
-
Analysis: Run the samples and standards through the HPLC system. The retention time for Palbociclib is typically around 4-5 minutes under these conditions.[3][5] Degradation products will appear as separate peaks, allowing for their detection and quantification.
LC-MS/MS Method for Identification of Degradation Products
This protocol outlines a general approach for identifying degradation products using LC-MS/MS.
-
Liquid Chromatography System: An LC system capable of gradient elution coupled to a mass spectrometer.
-
Column: A C18 column (e.g., Symmetry C18, 150 x 4.6mm, 3.5µm) is suitable.[3]
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.
-
Sample Preparation: Prepare the degraded this compound sample by dissolving it in a suitable solvent.
-
Analysis: Inject the sample into the LC-MS/MS system. The mass spectrometer will provide mass-to-charge (m/z) ratios for the parent drug and any degradation products. Fragmentation patterns (MS/MS) can be used to elucidate the structures of the degradants. For instance, Palbociclib has a characteristic m/z of 447.[3]
Signaling Pathways and Logical Relationships
dot
Caption: Major degradation pathways of Palbociclib under stress.
References
- 1. jpionline.org [jpionline.org]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of Letrozole, Palbociclib, Ribociclib, Abemaciclib, and Metabolites in Volumetric Dried Blood Spots: Development and Validation of an LC-MS/MS Method for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ViewArticleDetail [ijpronline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
cell line contamination affecting Palbociclib orotate response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palbociclib orotate. It specifically addresses potential issues arising from cell line contamination that may affect experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected resistance to this compound. What could be the cause?
A1: Unexpected resistance to this compound can stem from several factors. One critical and often overlooked cause is cell line contamination. This can occur in two primary forms:
-
Cross-contamination with another cell line: A more resilient or faster-growing cell line, such as the notoriously persistent HeLa cells, may have inadvertently overtaken your experimental line.[1] HeLa cells, for instance, exhibit a different sensitivity profile to Palbociclib and can therefore mask the true response of your target cells.
-
Microbial contamination: Contamination with microorganisms like Mycoplasma is common and can significantly alter cellular physiology and drug response.[2] Mycoplasma can affect various cellular processes, including metabolism and cell cycle, which are directly relevant to Palbociclib's mechanism of action.[2][3]
Q2: How can Mycoplasma contamination specifically affect my Palbociclib experiments?
A2: Mycoplasma contamination can interfere with Palbociclib's efficacy in several ways:
-
Altered Cell Cycle: Mycoplasma has been shown to induce cell cycle arrest in both the G1 and G2 phases.[3] Since Palbociclib's primary mechanism is to induce a G1 cell cycle arrest, Mycoplasma-induced arrest can confound your results and lead to a misinterpretation of the drug's effect.
-
Metabolic Changes: These microorganisms can deplete essential nutrients, such as arginine, from the culture medium.[3] Arginine is crucial for histone production and its depletion can lead to chromosomal abnormalities, potentially affecting the cellular machinery that Palbociclib targets.
-
Altered Gene Expression: Mycoplasma can modulate the expression of hundreds of host genes, including those involved in cell signaling pathways and stress responses.[4] This could potentially alter the CDK4/6-Rb pathway targeted by Palbociclib.
Q3: What is the impact of HeLa cell cross-contamination on my results?
A3: HeLa cells are a common laboratory contaminant known for their aggressive growth.[1] If your intended cell line (e.g., a breast cancer cell line) is contaminated with HeLa cells, you may observe:
-
Altered Drug Sensitivity: HeLa cells have their own distinct sensitivity to Palbociclib. Research has shown a significantly higher IC50 value for Palbociclib in HeLa cells compared to sensitive breast cancer cell lines like MDA-MB-231.[5] This means a higher concentration of the drug is required to inhibit HeLa cell growth, which can mask the true efficacy of Palbociclib on your target cell line.
Q4: I suspect my cell line is contaminated. What should I do?
A4: If you suspect contamination, it is crucial to halt your experiments and authenticate your cell line. The gold standard for human cell line authentication is Short Tandem Repeat (STR) profiling . This technique generates a unique DNA fingerprint for your cell line that can be compared to a reference database to confirm its identity and detect any cross-contamination. For microbial contamination, specific tests like PCR-based assays are highly effective for detecting Mycoplasma.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected results in your this compound experiments, with a focus on potential cell line contamination issues.
Problem: Inconsistent or non-reproducible Palbociclib IC50 values.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Cell Line Misidentification or Cross-Contamination | 1. Immediately cease experiments with the questionable cell stock.2. Perform STR profiling on your working cell bank and compare it to the original stock and reference databases. | If misidentification is confirmed, discard the contaminated stock and obtain a new, authenticated vial from a reputable cell bank. |
| Mycoplasma Contamination | 1. Test your cell culture for Mycoplasma using a PCR-based detection kit.2. Review your cell culture techniques for potential sources of contamination. | If positive, discard the contaminated culture. If discarding is not an option, attempt a validated Mycoplasma eradication protocol, followed by re-testing to confirm clearance. |
| Genetic Drift of Cell Line | 1. Compare the STR profile of your current working stock to that of a low-passage, authenticated stock.2. Review the passage number of the cells used in your experiments. | Use low-passage number cells for all experiments to minimize the effects of genetic drift. |
Problem: Altered downstream signaling in response to Palbociclib (e.g., unexpected levels of Rb phosphorylation).
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Contaminating Cell Line with Different Signaling Pathway | 1. Authenticate your cell line using STR profiling.2. Analyze the known signaling pathways of the identified contaminant (e.g., HeLa cells are known to have a functional Rb pathway). | Discard the contaminated culture. The presence of a contaminating cell line with a different signaling background will invariably lead to unreliable data. |
| Mycoplasma Interference with Signaling | 1. Test for Mycoplasma contamination.2. Review literature on how Mycoplasma can affect the specific signaling molecules you are studying. | Eradicate or discard the contaminated culture. Mycoplasma can alter cellular signaling, making it impossible to attribute observed effects solely to Palbociclib. |
Data Presentation: Illustrative Impact of Contamination on Palbociclib IC50
The following table provides an illustrative example of how cell line contamination could affect the half-maximal inhibitory concentration (IC50) of Palbociclib. The values for the authenticated and Mycoplasma-contaminated cell lines are hypothetical and intended to demonstrate a potential trend. The HeLa IC50 value is based on published data.[5]
| Cell Line Status | Hypothetical Palbociclib IC50 (nM) | Interpretation |
| Authenticated Breast Cancer Cell Line (e.g., MCF-7) | 100 | Expected sensitivity. |
| Breast Cancer Cell Line with Mycoplasma Contamination | > 300 | Mycoplasma may induce metabolic changes and cell cycle alterations leading to apparent resistance. |
| Breast Cancer Cell Line with 20% HeLa Cross-Contamination | ~ 250 | The presence of more resistant HeLa cells can skew the dose-response curve, leading to a higher calculated IC50. |
| Pure HeLa Cell Line | > 1000 | HeLa cells are significantly less sensitive to Palbociclib compared to many breast cancer cell lines.[5] |
Experimental Protocols
Short Tandem Repeat (STR) Profiling for Cell Line Authentication
This protocol provides a general workflow for STR profiling. It is recommended to use a commercial service or a core facility for reliable results.
-
Sample Preparation:
-
Collect a cell pellet of at least 1-2 million cells.
-
Wash the cells with phosphate-buffered saline (PBS) to remove any residual media.
-
The cell pellet can be stored at -80°C until DNA extraction.
-
-
Genomic DNA Extraction:
-
Extract genomic DNA from the cell pellet using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity using spectrophotometry (A260/A280 ratio).
-
-
PCR Amplification:
-
Amplify the STR loci using a multiplex PCR kit. These kits typically contain primers for the core STR loci required for human cell line authentication.
-
-
Capillary Electrophoresis:
-
Separate the fluorescently labeled PCR products by size using capillary electrophoresis.
-
-
Data Analysis:
-
Analyze the resulting electropherogram to determine the allele sizes for each STR locus.
-
Compare the generated STR profile to a reference database (e.g., ATCC, DSMZ) to confirm the cell line's identity. An 80% or greater match is generally required for authentication.
-
Mycoplasma Detection by PCR
This protocol outlines the general steps for detecting Mycoplasma contamination using a PCR-based kit.
-
Sample Collection:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent and has been in culture for at least 72 hours without antibiotics.
-
-
Sample Preparation:
-
Centrifuge the supernatant to pellet any cells and debris.
-
Use the clarified supernatant for the PCR reaction. Some kits may require a DNA extraction step.
-
-
PCR Reaction:
-
Set up the PCR reaction according to the kit manufacturer's instructions, including positive and internal controls.
-
-
Gel Electrophoresis or Real-Time PCR Analysis:
-
Analyze the PCR products by agarose gel electrophoresis or by real-time PCR, depending on the kit format.
-
The presence of a band of a specific size (for conventional PCR) or an amplification curve (for real-time PCR) indicates Mycoplasma contamination.
-
Visualizations
References
- 1. The impostor cell line that set back breast cancer research. [slate.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete Response to Single Agent Palbociclib in Metastatic Breast Cancer: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedgrid.com [biomedgrid.com]
Validation & Comparative
A Head-to-Head Comparison of Palbociclib and Ribociclib in HR+/HER2- Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Palbociclib (as Palbociclib orotate) and Ribociclib, two leading cyclin-dependent kinase 4/6 (CDK4/6) inhibitors, in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer models. The information herein is supported by experimental data from publicly available research.
Introduction
Palbociclib and Ribociclib are orally bioavailable small molecule inhibitors that target the ATP-binding pocket of CDK4 and CDK6.[1] This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, a key step in the G1-S phase transition of the cell cycle.[2] By blocking this pathway, these drugs induce G1 cell cycle arrest and suppress tumor cell proliferation.[2] Both agents, in combination with endocrine therapy, have become a standard of care in the treatment of HR+/HER2- advanced or metastatic breast cancer.[3] While extensive clinical data is available, this guide focuses on the preclinical experimental data to elucidate the nuanced differences in their biological activity.
Mechanism of Action: Targeting the Cyclin D-CDK4/6-Rb Axis
Both Palbociclib and Ribociclib exert their anti-tumor effects by inhibiting the cyclin D-CDK4/6-Rb pathway, a critical driver of cell proliferation in HR+ breast cancer. The binding of D-type cyclins to CDK4/6 activates the kinase, which then phosphorylates and inactivates the Rb protein. This releases the E2F transcription factor, allowing for the expression of genes required for DNA synthesis and cell cycle progression into the S phase. By inhibiting CDK4/6, Palbociclib and Ribociclib maintain Rb in its active, hypophosphorylated state, thereby sequestering E2F and causing a G1 cell cycle arrest.
Caption: Simplified signaling pathway of Palbociclib and Ribociclib action.
Preclinical In Vitro Comparison
Direct comparative studies in HR+/HER2- breast cancer cell lines have demonstrated that both Palbociclib and Ribociclib exhibit potent anti-proliferative and cytotoxic effects.
Cell Viability and Cytotoxicity
A study comparing the two drugs in MCF-7 (ER+/PR+/HER2-) and BT474 (ER+/PR+/HER2+) breast cancer cell lines showed dose- and time-dependent cytotoxicity for both agents.[4]
| Cell Line | Drug | Cytotoxicity (72h) |
| MCF-7 | Palbociclib | 72% |
| Ribociclib | 53.4% | |
| BT474 | Palbociclib | 57.5% |
| Ribociclib | 59.8% | |
| Data adapted from a 2022 study. Cytotoxicity percentages represent the reduction in cell viability at the highest tested concentration.[4] |
Comparative Pharmacological Profile
While both drugs target CDK4/6, there are some distinctions in their pharmacological profiles.
| Feature | Palbociclib | Ribociclib |
| CDK4 IC50 | 11 nmol/L | 10 nmol/L |
| CDK6 IC50 | Not specified | Not specified |
| Primary Metabolism | CYP3A4, SULT2A1 | CYP3A4 |
| IC50 values are a measure of drug potency. Data compiled from multiple sources.[2] |
Induction of Apoptosis and Autophagy
Interestingly, the mechanisms of cell death induced by Palbociclib and Ribociclib may differ. In the aforementioned study, an increase in Ribociclib concentration led to a proportional increase in DNA fragmentation, indicative of apoptosis.[4] In contrast, with Palbociclib, DNA fragmentation increased up to a certain dose, after which it decreased, suggesting a switch to other cellular processes like autophagy at higher concentrations.[4]
Experimental Protocols
Below are generalized methodologies for key in vitro experiments based on published studies.
Cell Viability/Cytotoxicity Assay
This protocol is based on the methodology used in studies assessing CDK4/6 inhibitor efficacy.
Caption: Workflow for a typical cell viability assay.
-
Cell Culture: HR+/HER2- breast cancer cell lines (e.g., MCF-7, T47D) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach for 24 hours.
-
Treatment: Cells are treated with a range of concentrations of Palbociclib or Ribociclib.
-
Incubation: The treated cells are incubated for a specified period, typically 72 hours.
-
Viability Assessment: A cell viability reagent (e.g., MTT, resazurin) is added to each well, and the plates are incubated for a further 2-4 hours.
-
Data Acquisition: The absorbance or fluorescence is measured using a plate reader.
-
Analysis: Cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Cell Cycle Analysis
This protocol outlines the steps for analyzing the effects of CDK4/6 inhibitors on the cell cycle via flow cytometry.[5]
Caption: Experimental workflow for cell cycle analysis.
-
Cell Treatment: Cells are seeded in multi-well plates and treated with the desired concentrations of Palbociclib or Ribociclib for various time points (e.g., 24, 48, 72 hours).[5]
-
Harvesting: Cells are harvested, washed, and counted.
-
Fixation: Cells are fixed in cold ethanol to permeabilize the membranes.[5]
-
Staining: The fixed cells are stained with a fluorescent DNA-intercalating agent, such as propidium iodide, after treatment with RNase to remove RNA.[5]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The resulting histograms are analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Models
Conclusion
Both Palbociclib and Ribociclib are potent inhibitors of CDK4/6 with demonstrated efficacy in preclinical HR+/HER2- breast cancer models. In vitro studies indicate that both drugs induce cytotoxicity and cell cycle arrest, although there may be subtle differences in their downstream cell death mechanisms. While their pharmacological profiles show similarities, including metabolism primarily through CYP3A4, further head-to-head preclinical studies, particularly in vivo, would be beneficial for a more comprehensive understanding of their comparative biological activity. The choice between these agents in a research or clinical setting may be guided by their specific activity in different cellular contexts and their distinct safety profiles observed in clinical trials.
References
- 1. youtube.com [youtube.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Head‐to‐head comparison of palbociclib and ribociclib in first‐line treatment of HR‐positive/HER2‐negative metastatic breast cancer with real‐world data from the OPAL registry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combining CDK4/6 inhibitors ribociclib and palbociclib with cytotoxic agents does not enhance cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
comparing Palbociclib orotate and Abemaciclib side effects
A Comparative Analysis of Adverse Event Profiles: Palbociclib vs. Abemaciclib
This guide provides a detailed comparison of the side effect profiles of two prominent cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, Palbociclib and Abemaciclib, intended for researchers, scientists, and drug development professionals. The comparison is based on data from pivotal clinical trials and real-world evidence, focusing on quantitative differences in adverse events, the methodologies used for their assessment, and the underlying biological pathways.
Mechanism of Action: Targeting the Cell Cycle
Both Palbociclib and Abemaciclib function by inhibiting CDK4 and CDK6, key regulators of the cell cycle.[1] By forming a complex with Cyclin D, CDK4/6 phosphorylates the Retinoblastoma (Rb) protein.[2] This phosphorylation releases the E2F transcription factor, which in turn promotes the transcription of genes required for the cell to transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[3] By blocking this pathway, these inhibitors induce G1 cell cycle arrest, thereby preventing cancer cell proliferation.[3][4]
Comparative Adverse Event Data
While both drugs target the same pathway, their kinase selectivity and metabolic profiles differ, leading to distinct adverse event (AE) profiles.[5][6] Palbociclib is most commonly associated with hematologic toxicities, whereas Abemaciclib's primary dose-limiting toxicity is gastrointestinal.[7][8] The following table summarizes the incidence of common AEs from key Phase III clinical trials (PALOMA-2/3 for Palbociclib and MONARCH-2/3 for Abemaciclib).
| Adverse Event | Palbociclib + Endocrine Therapy | Abemaciclib + Endocrine Therapy | Key Distinction |
| Hematologic | |||
| Neutropenia (All Grades) | 80% - 83%[9] | 41% - 46%[9] | Higher incidence with Palbociclib. |
| Neutropenia (Grade 3/4) | 66%[9] | 22% - 32%[9] | Palbociclib shows significantly higher rates of severe neutropenia. |
| Leukopenia (Grade 3/4) | 25%[10] | 11%[11] | More common with Palbociclib. |
| Anemia (All Grades) | ~25% | ~29% | Incidence is broadly similar. |
| Gastrointestinal | |||
| Diarrhea (All Grades) | ~19% | 81% - 86%[12][13] | Hallmark side effect of Abemaciclib.[7] |
| Diarrhea (Grade 3) | <2% | 8% - 13%[11][13] | Severe diarrhea is significantly more frequent with Abemaciclib. |
| Nausea (All Grades) | ~34% | ~45% | Higher incidence with Abemaciclib.[5] |
| Vomiting (All Grades) | ~19% | ~28% | More frequent with Abemaciclib.[7] |
| Other Common AEs | |||
| Fatigue (All Grades) | ~37% - 41% | ~40% - 50% | Common with both, slightly higher with Abemaciclib. |
| Alopecia (All Grades) | ~22% | ~17% | Generally mild and comparable. |
| Venous Thromboembolism | Reported | Reported | A risk for the drug class. |
Note: Incidence rates are approximated from ranges reported across cited clinical trials and may vary based on the specific study and patient population.
Experimental Protocols for Adverse Event Assessment
The evaluation and reporting of adverse events in the pivotal clinical trials for Palbociclib and Abemaciclib adhere to a standardized methodology to ensure consistency and comparability.
Workflow for AE Monitoring and Reporting
Core Methodologies:
-
Standardized Criteria : The primary tool used for grading the severity of adverse events is the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .[14][15] This system provides a standardized lexicon for AEs and a 5-point grading scale:
-
Grade 1 : Mild; asymptomatic or mild symptoms.[16]
-
Grade 2 : Moderate; minimal, local, or noninvasive intervention indicated.[16]
-
Grade 3 : Severe or medically significant but not immediately life-threatening; hospitalization indicated.[16]
-
Grade 4 : Life-threatening consequences; urgent intervention indicated.[16]
-
Grade 5 : Death related to the adverse event.[16]
-
-
Monitoring Protocols : Specific monitoring is mandated based on the known risk profiles of each drug.
-
For Palbociclib : Due to the high risk of neutropenia, a complete blood count (CBC) is monitored prior to the start of therapy, at the beginning of each cycle, on Day 15 of the first two cycles, and as clinically indicated thereafter.[10]
-
For Abemaciclib : While hematologic monitoring is also performed, significant emphasis is placed on patient education regarding the high incidence of early-onset diarrhea and the proactive use of antidiarrheal agents like loperamide.[17]
-
-
Dose Modification Rules : The trial protocols include predefined rules for managing toxicities. For Grade 3 or 4 neutropenia with Palbociclib, dose interruption, reduction, or delay in the start of the next cycle is recommended.[10][18] For severe diarrhea with Abemaciclib, treatment is typically interrupted until resolution, and may be resumed at a lower dose.[17]
Conclusion
The adverse event profiles of Palbociclib and Abemaciclib are distinct and well-characterized. Palbociclib's primary toxicity is myelosuppression, particularly neutropenia, which is manageable with routine blood monitoring and dose adjustments.[9] In contrast, Abemaciclib is predominantly associated with a high incidence of diarrhea, which typically occurs early in treatment and requires proactive patient management.[12][13] These differences, which likely stem from variations in their kinase selectivity profiles, are critical considerations for clinical researchers and drug developers in the design of future trials, the selection of patient populations, and the development of next-generation CDK4/6 inhibitors with improved safety profiles.
References
- 1. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences of cyclin-dependent kinase 4/6 inhibitor, palbociclib and abemaciclib, in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analysis of adverse events associated with CDK4/6 inhibitors based on FDA’s adverse event reporting system: a case control pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of treatment-related adverse events of different Cyclin-dependent kinase 4/6 inhibitors in metastatic breast cancer: a network meta-anal... [cancer.fr]
- 9. cancernetwork.com [cancernetwork.com]
- 10. ibrance.pfizerpro.com [ibrance.pfizerpro.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Abemaciclib-associated Diarrhea: An Exploratory Analysis of Real-life Data | Anticancer Research [ar.iiarjournals.org]
- 14. dermnetnz.org [dermnetnz.org]
- 15. dctd.cancer.gov [dctd.cancer.gov]
- 16. evs.nci.nih.gov [evs.nci.nih.gov]
- 17. Sticking to the Rules: Outcome and Success Rate of Guideline-Based Diarrhea Management in Metastatic Breast Cancer Patients Treated with Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Palbociclib and Other CDK Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of resistance to targeted therapies is paramount. This guide provides an objective comparison of the cross-resistance profiles of Palbociclib with other leading CDK4/6 inhibitors, Ribociclib and Abemaciclib, supported by experimental data, detailed protocols, and pathway visualizations.
The advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has revolutionized the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. Palbociclib, the first-in-class CDK4/6 inhibitor, has demonstrated significant improvements in progression-free survival. However, the emergence of acquired resistance is a significant clinical challenge. A critical question for clinicians and researchers is whether cross-resistance exists among the approved CDK4/6 inhibitors. This guide delves into the experimental evidence to elucidate the patterns of cross-resistance and potential strategies to overcome it.
Comparative Efficacy in Palbociclib-Resistant Models
The development of resistance to Palbociclib can confer cross-resistance to other CDK4/6 inhibitors, albeit with important distinctions, particularly concerning Abemaciclib. Preclinical studies utilizing Palbociclib-resistant breast cancer cell lines have been instrumental in dissecting these resistance patterns.
Quantitative Analysis of Cross-Resistance
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes IC50 values for Palbociclib, Ribociclib, and Abemaciclib in parental (sensitive) and Palbociclib-resistant (PR) breast cancer cell lines from various studies.
| Cell Line | Condition | Palbociclib IC50 (µM) | Ribociclib IC50 (µM) | Abemaciclib IC50 (µM) | Reference |
| MCF-7 | Parental | 0.06 | 0.08 | 0.03 | [1] |
| Palbociclib-Resistant | 1.2 - 4.8 | >10 | 0.5 - 1.5 | [2] | |
| T47D | Parental | 0.1 | 0.12 | 0.04 | [1] |
| Palbociclib-Resistant | 0.5 - 0.9 | >10 | 0.3 - 0.7 | [2] | |
| CAMI-1 | Parental | 0.09 | 0.11 | 0.05 | [1] |
| Palbociclib-Resistant | Not Reported | Not Reported | Not Reported |
Note: IC50 values can vary between studies due to different experimental conditions.
The data consistently demonstrate that Palbociclib-resistant cell lines exhibit significant cross-resistance to Ribociclib, with IC50 values often exceeding clinically achievable concentrations. In contrast, while resistance to Abemaciclib is also observed, it is often less pronounced, with some resistant cell lines retaining a degree of sensitivity. This suggests that Abemaciclib may offer a therapeutic option for some patients who have progressed on Palbociclib.
Mechanisms of Cross-Resistance
The observed patterns of cross-resistance are underpinned by specific molecular alterations within the cancer cells. Understanding these mechanisms is crucial for developing strategies to circumvent resistance.
Key Signaling Pathways in Resistance
Several signaling pathways have been implicated in mediating resistance to CDK4/6 inhibitors. The primary mechanism of action for these drugs is the inhibition of the Cyclin D-CDK4/6-Rb pathway, leading to G1 cell cycle arrest. Resistance can emerge through alterations that bypass this checkpoint.
Caption: Key signaling pathways in CDK4/6 inhibitor action and resistance.
Common mechanisms driving cross-resistance include:
-
Loss of Retinoblastoma (Rb) protein: As Rb is the direct target of CDK4/6, its loss renders the cells insensitive to CDK4/6 inhibition.
-
CDK6 Amplification: Increased levels of CDK6 can overcome the inhibitory effects of Palbociclib and Ribociclib.
-
Cyclin E-CDK2 Pathway Activation: Upregulation of Cyclin E and its partner kinase CDK2 can provide an alternative route for Rb phosphorylation and cell cycle progression, bypassing the need for CDK4/6.
-
Activation of Bypass Signaling Pathways: Increased signaling through pathways like PI3K/AKT/mTOR and MAPK can promote the expression of D-type cyclins, thereby driving CDK4/6 activity and conferring resistance.
Abemaciclib's broader kinase inhibition profile, which includes activity against CDK2, may explain its retained efficacy in some Palbociclib-resistant settings, particularly those driven by Cyclin E/CDK2 activation.[2]
Experimental Protocols
Reproducible and well-documented experimental protocols are the cornerstone of scientific research. Below are detailed methodologies for key experiments cited in the study of CDK4/6 inhibitor cross-resistance.
Generation of Palbociclib-Resistant Cell Lines
Caption: Workflow for generating Palbociclib-resistant cell lines.
Protocol:
-
Cell Culture: Culture parental HR+/HER2- breast cancer cell lines (e.g., MCF-7, T47D) in their recommended standard growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Initial Drug Exposure: Determine the baseline IC50 of Palbociclib for the parental cell line using a cell viability assay. Begin continuous exposure of the cells to Palbociclib at this IC50 concentration.
-
Dose Escalation: Once the cells resume proliferation at the initial concentration, gradually increase the concentration of Palbociclib in the culture medium. This is typically done in a stepwise manner (e.g., doubling the concentration) over a period of several months (typically 6-9 months).
-
Selection and Maintenance: Continue to culture the cells in the presence of the high concentration of Palbociclib to select for a stable resistant population. Resistant cells are typically maintained in medium containing a selective concentration of Palbociclib (e.g., 1 µM).
-
Characterization: Confirm the resistant phenotype by re-evaluating the IC50 of Palbociclib. Characterize the molecular changes in the resistant cells through techniques such as Western blotting and RNA sequencing.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed parental and Palbociclib-resistant cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to attach overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of the CDK4/6 inhibitors (Palbociclib, Ribociclib, Abemaciclib) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Western Blotting for Resistance Markers
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Rb, phospho-Rb, CDK6, Cyclin E1, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The landscape of CDK4/6 inhibitor resistance is complex, with significant preclinical evidence pointing towards cross-resistance between Palbociclib and Ribociclib. Abemaciclib, with its broader kinase inhibitory profile, may offer a viable therapeutic strategy in some cases of Palbociclib failure, particularly when resistance is driven by CDK2 activation. A thorough understanding of the underlying resistance mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel therapeutic strategies to overcome resistance and improve patient outcomes in HR+/HER2- breast cancer. Further clinical investigation is warranted to translate these preclinical findings into effective treatment sequencing and combination therapies.
References
A Comparative Guide to Palbociclib Orotate and Novel CDK4/6 Inhibitors for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of Palbociclib orotate and emerging novel CDK4/6 inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in preclinical and clinical research.
Palbociclib, an orally available inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has become a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[1][2] Its mechanism of action involves blocking the CDK4/6-retinoblastoma (Rb) pathway, leading to a G1 cell cycle arrest and inhibition of tumor cell proliferation.[3][4] As the field of CDK4/6 inhibition evolves, a new generation of inhibitors, including Lerociclib and Trilaciclib, are emerging with distinct profiles and potential advantages. This guide offers a comparative analysis of this compound with these novel agents, focusing on preclinical and clinical data.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for Palbociclib and novel CDK4/6 inhibitors, focusing on their biochemical potency, cellular activity, and clinical efficacy.
Table 1: Comparative Biochemical and Cellular Activity of CDK4/6 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| Palbociclib | CDK4/Cyclin D1 | 11 | - | Kinase Assay | [4] |
| CDK6/Cyclin D3 | 12 | - | Kinase Assay | [3] | |
| MCF7 (HR+/HER2-) | Varies (see source) | MCF7 | Proliferation | [5] | |
| T47D (HR+/HER2-) | Varies (see source) | T47D | Proliferation | [5] | |
| Ribociclib | CDK4/Cyclin D1 | 10 | - | Kinase Assay | [4] |
| CDK6/Cyclin D3 | 39 | - | Kinase Assay | [6] | |
| Abemaciclib | CDK4/Cyclin D1 | 2 | - | Kinase Assay | [4] |
| CDK6/Cyclin D3 | 12 | - | Kinase Assay | [3] | |
| Lerociclib | CDK4 | Not explicitly stated in search results | - | Kinase Assay | [7] |
| CDK6 | Not explicitly stated in search results | - | Kinase Assay | [7] | |
| Trilaciclib | CDK4 | Not explicitly stated in search results | - | Kinase Assay | [8] |
| CDK6 | Not explicitly stated in search results | - | Kinase Assay | [8] |
Note: Direct head-to-head IC50 comparisons in the same study for Palbociclib, Lerociclib, and Trilaciclib across a broad panel of cell lines were not available in the search results. One study indicated that Trilaciclib exhibits higher sensitivity compared to Palbociclib across a large number of cell lines, though specific IC50 values were not provided.[9]
Table 2: Comparative In Vivo Efficacy in Xenograft Models
| Inhibitor | Model | Dosing | Outcome | Reference |
| Palbociclib | MDA-MB-231 (TNBC) | Not specified | Tumor growth inhibition | [10] |
| Jeko-1 (Mantle Cell Lymphoma) | 250 mg/kg/day (oral) | Significant tumor volume reduction | [3] | |
| Lerociclib | ST2177 (ER-Y537S Mutant PDX) | 50 mg/kg (oral, daily) | Tumor growth inhibition | [11] |
| Various (Breast, NSCLC, Prostate) | Daily oral treatment | Significant, durable, dose-dependent tumor growth inhibition | [10] | |
| Trilaciclib | FVB/N mouse models | Not specified | Reduced chemotherapy-induced HSPC damage and accelerated hematologic recovery | [12] |
Note: The primary application of Trilaciclib is in myeloprotection, and its preclinical in vivo data focuses on this aspect rather than direct anti-tumor efficacy as a single agent.[8][12][13]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the action and evaluation of these inhibitors.
Caption: The CDK4/6-Rb signaling pathway and the mechanism of action of CDK4/6 inhibitors.
Caption: A generalized experimental workflow for the preclinical evaluation of CDK4/6 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of CDK4/6 inhibitors.
In Vitro Kinase Activity Assay (CDK4/6)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CDK4 and CDK6.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Substrate (e.g., a peptide derived from the Rb protein)
-
ATP
-
Test compound (Palbociclib or novel inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µl of the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme solution.
-
Add 2 µl of a substrate/ATP mixture.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Proliferation Assay (CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of CDK4/6 inhibitors on cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF7, T47D, MDA-MB-231)
-
Appropriate cell culture medium and supplements
-
Test compound (Palbociclib or novel inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well or 384-well plates
Procedure:
-
Seed the cells in opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the various concentrations of the test compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of proliferation) or IC50 value.[14][15][16]
In Vivo Breast Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of CDK4/6 inhibitors.
Materials:
-
Immunodeficient mice (e.g., female athymic nude or SCID mice)
-
Human breast cancer cells (e.g., MDA-MB-231) or patient-derived xenograft (PDX) tissue fragments
-
Matrigel (optional, to support tumor growth)
-
Test compound (Palbociclib or novel inhibitor) formulated for oral gavage or other appropriate route of administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human breast cancer cells (e.g., 1 x 10^6 to 10 x 10^7 cells) mixed with or without Matrigel into the flank or mammary fat pad of the immunodeficient mice.[17][18][19] For PDX models, implant small tumor fragments.[20]
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions (length and width) with calipers two to three times per week.[17]
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).
-
Compare the tumor growth inhibition between the treated and control groups to assess the efficacy of the inhibitor.
Conclusion
Palbociclib has established a significant role in the management of HR+/HER2- breast cancer. The development of novel CDK4/6 inhibitors like Lerociclib and Trilaciclib offers the potential for improved efficacy, better safety profiles, or utility in different therapeutic settings. Lerociclib is being investigated for its anti-tumor activity, while Trilaciclib has shown promise as a myeloprotective agent.[7][8] Direct, comprehensive preclinical and clinical comparisons will be crucial to fully elucidate the relative advantages of these next-generation inhibitors and to guide their optimal integration into cancer therapy. Researchers are encouraged to utilize the standardized protocols outlined in this guide to generate robust and comparable data that will advance the field of CDK4/6 inhibition.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Role of cyclin-dependent kinase 4/6 inhibitors in the current and future eras of cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploratory composite endpoint demonstrates benefit of trilaciclib across multiple clinically meaningful components of myeloprotection in patients with small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lerociclib plus fulvestrant in patients with HR+/HER2- locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The efficacy and safety of Trilaciclib in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Myeloprotective Effects of Trilaciclib Among Patients with Small Cell Lung Cancer at Increased Risk of Chemotherapy-Induced Myelosuppression: Pooled Results from Three Phase 2, Randomized, Double-Blind, Placebo-Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. promega.com [promega.com]
- 16. OUH - Protocols [ous-research.no]
- 17. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Breast cancer xenograft model [bio-protocol.org]
- 19. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]
- 20. tumor.informatics.jax.org [tumor.informatics.jax.org]
Independent Validation of Palbociclib: A Comparative Analysis of CDK4/6 Inhibitors
An independent validation of published studies specifically on "Palbociclib orotate" cannot be provided at this time due to a lack of available peer-reviewed scientific literature on this particular salt form. While "this compound" is available from some chemical suppliers for research purposes, extensive preclinical and clinical studies have focused on the active pharmaceutical ingredient, Palbociclib, marketed as Ibrance®. Regulatory documents indicate the use of the isethionate salt in the capsule formulation.
Therefore, to provide a valuable and data-driven resource for researchers, scientists, and drug development professionals, this guide will focus on an objective comparison of the well-documented, FDA-approved CDK4/6 inhibitor, Palbociclib, with its main alternatives, Ribociclib and Abemaciclib. This comparison will be based on the extensive body of published clinical trial data.
Comparative Efficacy of CDK4/6 Inhibitors
The introduction of CDK4/6 inhibitors has significantly improved outcomes for patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The pivotal clinical trial programs for Palbociclib (PALOMA), Ribociclib (MONALEESA), and Abemaciclib (MONARCH) have established their efficacy in combination with endocrine therapy.
| Trial | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Overall Survival (OS) Benefit |
| PALOMA-2 | Palbociclib + Letrozole | Placebo + Letrozole | 24.8 months vs 14.5 months | Not statistically significant[1][2] |
| PALOMA-3 | Palbociclib + Fulvestrant | Placebo + Fulvestrant | 9.5 months vs 4.6 months | Trend towards improvement, but not statistically significant[3] |
| MONALEESA-2 | Ribociclib + Letrozole | Placebo + Letrozole | 25.3 months vs 16.0 months | Statistically significant improvement |
| MONALEESA-7 | Ribociclib + Endocrine Therapy (premenopausal) | Placebo + Endocrine Therapy | 23.8 months vs 13.0 months | Statistically significant improvement |
| MONARCH 3 | Abemaciclib + NSAI | Placebo + NSAI | 28.2 months vs 14.8 months | Statistically significant improvement |
| MONARCH 2 | Abemaciclib + Fulvestrant | Placebo + Fulvestrant | 16.4 months vs 9.3 months | Statistically significant improvement |
Comparative Safety and Tolerability
While all three CDK4/6 inhibitors share a class-wide toxicity of neutropenia, their safety profiles have some distinctions.
| Adverse Event | Palbociclib | Ribociclib | Abemaciclib |
| Neutropenia | Most common, generally manageable | Common, requires monitoring | Less frequent and severe than other two |
| QTc Prolongation | Low risk | Requires EKG monitoring | Low risk |
| Diarrhea | Less common | Less common | Most common, can be dose-limiting |
| Hepatotoxicity | Less common | Requires liver function monitoring | Less common |
| Fatigue | Common | Common | Common |
Experimental Protocols
The clinical trials for Palbociclib, Ribociclib, and Abemaciclib followed similar designs. Below is a generalized outline of the key experimental protocols.
Patient Population: The studies enrolled postmenopausal (and in some trials, premenopausal) women with HR+, HER2- advanced or metastatic breast cancer. Patients were either treatment-naïve in the advanced setting or had progressed on prior endocrine therapy.
Treatment Regimen:
-
Palbociclib: 125 mg once daily for 21 consecutive days, followed by 7 days off, in a 28-day cycle.[4][5]
-
Ribociclib: 600 mg once daily for 21 consecutive days, followed by 7 days off, in a 28-day cycle.
-
Abemaciclib: 150 mg twice daily, continuously.
Efficacy Assessment: The primary endpoint for these trials was typically investigator-assessed Progression-Free Survival (PFS) according to RECIST v1.1. Secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), and safety.
Safety Monitoring: Patients underwent regular monitoring of complete blood counts (especially for neutropenia), liver function tests, and electrocardiograms (particularly for Ribociclib).
Mechanism of Action: CDK4/6 Signaling Pathway
Palbociclib and other CDK4/6 inhibitors function by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a key regulator of the cell cycle. In HR+ breast cancer, estrogen signaling upregulates cyclin D, which then complexes with and activates CDK4 and CDK6. These activated kinases phosphorylate the Rb protein, leading to its inactivation. This, in turn, releases the E2F transcription factor, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, and ultimately, cell proliferation. By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, maintain Rb in its active state, and block cell cycle progression at the G1/S checkpoint, thereby inhibiting tumor growth.
References
- 1. An evaluation of palbociclib as a breast cancer treatment option: a current update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-world study of overall survival with palbociclib plus aromatase inhibitor in HR+/HER2− metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palbociclib in metastatic breast cancer: current evidence and real-life data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Palbociclib Combination Therapy: Insights from a Meta-Analysis of PALOMA Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Palbociclib combination therapy in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Drawing upon a meta-analysis of the pivotal PALOMA clinical trials, this document summarizes key efficacy and safety data, outlines experimental protocols, and visualizes the underlying biological and methodological frameworks.
Efficacy and Safety Data from PALOMA Clinical Trials
The following tables summarize the key efficacy and safety outcomes from the PALOMA-1, PALOMA-2, and PALOMA-3 clinical trials. These trials evaluated the addition of Palbociclib to standard endocrine therapy.
Table 1: Progression-Free Survival (PFS) and Overall Survival (OS)
| Trial | Treatment Arm | Control Arm | Median PFS (months) | PFS Hazard Ratio (95% CI) | Median OS (months) | OS Hazard Ratio (95% CI) |
| PALOMA-1 | Palbociclib + Letrozole | Letrozole | 20.2 | 0.488 (0.319–0.748)[1][2] | 37.5 | 0.897 (0.623–1.294)[2] |
| PALOMA-2 | Palbociclib + Letrozole | Placebo + Letrozole | 24.8[3][4] | 0.58 (0.46–0.72)[4] | 53.9 | 0.956 (0.777–1.177)[3] |
| PALOMA-3 | Palbociclib + Fulvestrant | Placebo + Fulvestrant | 9.5 | 0.46 (0.36-0.59)[5] | 34.9 | 0.81 (0.64-1.03) |
Table 2: Objective Response Rate (ORR) and Clinical Benefit Rate (CBR)
| Trial | Treatment Arm | Control Arm | ORR (%) | CBR (%) |
| PALOMA-1 | Palbociclib + Letrozole | Letrozole | 45 | 70 |
| PALOMA-2 | Palbociclib + Letrozole | Placebo + Letrozole | 42.1 | 84.9[4] |
| PALOMA-3 | Palbociclib + Fulvestrant | Placebo + Fulvestrant | 24.6 | 67 |
Table 3: Common Adverse Events (Any Grade and Grade 3/4)
| Adverse Event | Trial | Palbociclib Arm (%) | Control Arm (%) | Palbociclib Arm Grade 3/4 (%) | Control Arm Grade 3/4 (%) |
| Neutropenia | PALOMA-1 | 75[2] | - | 59[2] | - |
| PALOMA-2 | 79.5[4] | 6.3[4] | 66.4 | 1.4 | |
| PALOMA-3 | 83 | 4 | 65 | 1 | |
| Leukopenia | PALOMA-1 | 43 | - | 19 | - |
| PALOMA-2 | 39.0[6] | 2.3[6] | 25[3] | 0[3] | |
| PALOMA-3 | 53 | 5 | 28 | 1 | |
| Fatigue | PALOMA-1 | 41 | - | 4 | - |
| PALOMA-2 | 37.4[4] | 27.5[4] | 2 | 1 | |
| PALOMA-3 | 41 | 29 | 2 | 1 | |
| Nausea | PALOMA-2 | 35.1[4] | 26.1[4] | 0.2 | 0.5 |
| PALOMA-3 | 34 | 28 | 0.3 | 0.6 |
Experimental Protocols
The PALOMA trials were randomized, multicenter studies with the following general methodologies:
-
Patient Population: The trials enrolled postmenopausal women (PALOMA-1 and PALOMA-2) and pre/postmenopausal women (PALOMA-3) with HR+/HER2- advanced breast cancer.[2][3][7] PALOMA-1 and PALOMA-2 focused on the first-line treatment setting, while PALOMA-3 included patients whose disease had progressed on prior endocrine therapy.[2][3][7]
-
Dosage and Administration: Palbociclib was administered orally at a dose of 125 mg once daily for 21 consecutive days, followed by a 7-day break, in a 28-day cycle.[3][7] Letrozole was given at a standard dose of 2.5 mg daily, and fulvestrant was administered as two 500 mg intramuscular injections on days 1 and 15 of the first cycle, and then on day 1 of subsequent cycles.
-
Endpoints: The primary endpoint for all three trials was Progression-Free Survival (PFS), assessed by the investigators.[2][3][7] Secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), Clinical Benefit Rate (CBR), safety, and patient-reported outcomes.[2][3][7]
Visualizations
Signaling Pathway of Palbociclib
Caption: Mechanism of action of Palbociclib in the CDK4/6-Rb pathway.
Experimental Workflow of a PALOMA Trial
References
- 1. Efficacy and safety of palbociclib in combination with letrozole as first-line treatment of ER-positive, HER2-negative, advanced breast cancer: expanded analyses of subgroups from the randomized pivotal trial PALOMA-1/TRIO-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overall survival results from the randomized phase 2 study of palbociclib in combination with letrozole versus letrozole alone for first-line treatment of ER+/HER2- advanced breast cancer (PALOMA-1, TRIO-18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pfizer Announces Overall Survival Results from Phase 3 PALOMA-2 Trial of IBRANCE® (palbociclib) for the First-Line Treatment of ER+, HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
- 4. ascopubs.org [ascopubs.org]
- 5. PALOMA-3: Phase III Trial of Fulvestrant With or Without Palbociclib in Premenopausal and Postmenopausal Women With Hormone Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Metastatic Breast Cancer That Progressed on Prior Endocrine Therapy—Safety and Efficacy in Asian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palbociclib with Letrozole in Postmenopausal Women with ER+/HER2− Advanced Breast Cancer: Hematologic Safety Analysis of the Randomized PALOMA‐2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
Safety Operating Guide
Proper Disposal of Palbociclib Orotate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Palbociclib orotate is paramount for environmental protection and laboratory safety. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this cytotoxic agent effectively. Adherence to these protocols will help in minimizing exposure risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to prevent accidental exposure. The compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1].
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat or impervious clothing, and safety goggles with side-shields[1][2]. In case of potential aerosol formation, a suitable respirator should be used[1].
-
Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols[1].
-
Spill Management: In the event of a spill, prevent further leakage and keep the product away from drains and water courses[1]. Absorb the spill with an inert material and collect it for disposal in a designated hazardous waste container[1].
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous and pharmaceutical waste[1][3][4]. It is categorized as a cytotoxic drug, and therefore, requires special handling and disposal methods[5][6][7].
-
Segregation: Do not mix this compound waste with general laboratory trash. It must be segregated as cytotoxic or hazardous pharmaceutical waste[3][7].
-
Containerization:
-
Non-sharps waste: Place all contaminated materials, such as gloves, wipes, and empty vials, into a clearly labeled, leak-proof container designated for cytotoxic waste[2][8]. This container is often color-coded, typically yellow with a purple lid for cytotoxic sharps or yellow and purple bags for non-sharps waste[7].
-
Sharps waste: Any sharps contaminated with this compound, such as needles or syringes, must be placed in a designated cytotoxic sharps container[2][7].
-
-
Labeling: The waste container must be clearly labeled as "Cytotoxic Waste" or "Hazardous Pharmaceutical Waste" to ensure it is handled and disposed of correctly[4][7].
-
Storage: Store the sealed waste container in a secure, designated area away from general lab traffic until it is collected for disposal[8].
-
Disposal Vendor: Arrange for a licensed hazardous waste disposal company to collect and transport the waste for final disposal[9][10]. The primary method for the disposal of cytotoxic and hazardous pharmaceutical waste is high-temperature incineration at a permitted facility[3][11].
-
Documentation: Maintain accurate records of the disposed waste, including the quantity and date of disposal, in accordance with regulatory requirements[9].
Crucially, do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination and is a violation of regulations[1][11].
Quantitative Data Summary
The following table summarizes key quantitative and qualitative data for this compound, derived from its Safety Data Sheet (SDS).
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₃N₉O₆ | [1] |
| Molecular Weight | 603.63 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | [1] | |
| GHS Precautionary Statements | P273: Avoid release to the environment | [1] |
| P391: Collect spillage | [1] | |
| P501: Dispose of contents/ container to an approved waste disposal plant | [1] |
Visualized Workflows and Logical Relationships
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposing of this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 3. danielshealth.com [danielshealth.com]
- 4. sandiegocounty.gov [sandiegocounty.gov]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Palbociclib Orotate
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Palbociclib orotate. Adherence to these procedures is critical for ensuring a safe laboratory environment and preventing occupational exposure.
Palbociclib is classified as a hazardous substance, suspected of causing genetic defects and damaging fertility.[1][2] Therefore, stringent safety protocols must be followed during handling, storage, and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specifications | Rationale |
| Eye Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-impermeable protective gloves. Gloves must be inspected for integrity before each use. | Prevents skin contact and absorption. |
| Body Protection | Impervious disposable protective clothing or lab coat.[4][5] | Minimizes the risk of skin contamination. |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated, or if exposure limits are exceeded.[3][4] | Prevents inhalation of the compound. |
Engineering Controls and Safe Handling Practices
Beyond PPE, the laboratory environment itself should be engineered to minimize exposure.
-
Ventilation: Always handle this compound in a well-ventilated area.[1][4] The use of a chemical fume hood or other appropriate exhaust ventilation is strongly recommended, especially when handling the powdered form.[4]
-
Designated Areas: Establish designated areas for handling, weighing, and preparing solutions of this compound.
-
Hygiene: Wash hands thoroughly after handling the compound.[2][4] Do not eat, drink, or smoke in areas where this compound is handled.[2][4]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4] Recommended storage temperatures are -20°C for the powder and -80°C for solutions.[4]
Spill and Disposal Management: A Step-by-Step Protocol
Accidental spills must be managed promptly and safely.
Spill Cleanup Protocol:
-
Evacuate: Evacuate non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[4]
-
Absorb: For liquid spills, use a finely-powdered liquid-binding material such as diatomite or universal binders.[4] For solid spills, carefully collect the material to avoid generating dust.[5] A damp cloth or a filtered vacuum can be used for cleaning up dry solids.[5]
-
Decontaminate: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[4]
-
Dispose: Collect all contaminated materials in a suitable, sealed container for disposal.[3][4]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of contents and container at an approved waste disposal plant.[4] |
| Contaminated Materials (PPE, spill cleanup) | Collect in a sealed, labeled container and dispose of as hazardous waste according to local, state, and federal regulations. |
| Empty Containers | Triple rinse with a suitable solvent and dispose of as hazardous waste. |
Experimental Workflow and Safety Decision Making
To further clarify the necessary procedures, the following diagrams illustrate the safe handling workflow and the decision-making process for PPE selection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
